11-hydroxy-9(S)-Hexahydrocannabinol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C21H32O3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
(6aR,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16+,17+/m0/s1 |
InChIキー |
LXSFNMQURHTPIT-GVDBMIGSSA-N |
異性体SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)CO)O |
正規SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 11-hydroxy-9(S)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 11-hydroxy-9(S)-hexahydrocannabinol (11-OH-9(S)-HHC), a significant metabolite of both Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and hexahydrocannabinol (B1216694) (HHC). Due to its biological relevance and potential pharmacological activity, a thorough understanding of its synthesis is crucial for research and development in the cannabinoid field. This document outlines a plausible and scientifically supported multi-step synthesis, beginning from the readily available precursor cannabidiol (B1668261) (CBD). Detailed experimental considerations, including the use of protecting groups and stereoselective hydrogenation, are discussed. Furthermore, this guide presents quantitative data where available and proposes methodologies for the purification and characterization of the target compound.
Introduction
This compound is a phase I metabolite of Δ⁹-THC and HHC, formed in the liver by the action of cytochrome P450 enzymes.[1][2] The hydroxylation at the C-11 position and the saturation of the cyclohexene (B86901) ring significantly alter the molecule's polarity and pharmacological profile compared to its parent compounds. The 9(S) diastereomer is of particular interest due to the stereoselectivity often observed in cannabinoid synthesis and metabolism. This guide details a proposed chemical synthesis route to obtain 11-hydroxy-9(S)-HHC for research purposes, as direct synthesis protocols are not extensively documented in publicly available literature.
Proposed Synthetic Pathway
The most logical and feasible synthetic route to 11-hydroxy-9(S)-HHC involves a three-stage process, commencing with the isomerization of cannabidiol (CBD) to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), followed by allylic oxidation to introduce the 11-hydroxy group, and culminating in a stereoselective catalytic hydrogenation.
Caption: Proposed synthetic pathway for 11-hydroxy-9(S)-HHC from CBD.
Experimental Protocols
Stage 1: Isomerization of Cannabidiol (CBD) to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
The acid-catalyzed cyclization of CBD to a mixture of THC isomers is a well-established reaction. To maximize the yield of Δ⁹-THC, specific reaction conditions are required.
Methodology:
-
Reaction Setup: A solution of CBD in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A Lewis acid catalyst, such as p-toluenesulfonic acid (pTSA), is added to the solution. The reaction temperature is typically maintained at a low level to favor the formation of the kinetic product, Δ⁹-THC, over the thermodynamically more stable Δ⁸-THC.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is washed and dried. The crude product is then purified using column chromatography to isolate Δ⁹-THC.
| Parameter | Value/Condition | Reference |
| Starting Material | Cannabidiol (CBD) | |
| Solvent | Toluene | |
| Catalyst | p-Toluenesulfonic acid (pTSA) | |
| Temperature | Low temperature (specifics vary) | |
| Reaction Time | Dependent on conditions, monitored | |
| Purification | Column Chromatography |
Stage 2: Allylic Oxidation of Δ⁹-THC to 11-hydroxy-Δ⁹-THC
The introduction of a hydroxyl group at the allylic C-11 position of Δ⁹-THC can be achieved using oxidizing agents that are selective for this transformation.
Methodology:
-
Protection of Phenolic Hydroxyl Group (Optional but Recommended): To prevent oxidation of the phenolic hydroxyl group of Δ⁹-THC, it is advisable to protect it with a suitable protecting group, such as an acetyl group. This can be achieved by reacting Δ⁹-THC with acetic anhydride (B1165640) in the presence of a base.
-
Oxidation Reaction: The protected or unprotected Δ⁹-THC is dissolved in an appropriate solvent, and an oxidizing agent like selenium dioxide (SeO₂) is added. The reaction is typically carried out at a controlled temperature.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is worked up to remove the selenium-containing byproducts.
-
Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., hydrolysis of the acetyl group).
-
Purification: The crude 11-hydroxy-Δ⁹-THC is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Starting Material | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | [2] |
| Protecting Group (Optional) | Acetyl | [2] |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | [2] |
| Solvent | Dichloromethane or similar | [2] |
| Purification | Column Chromatography | [2] |
Stage 3: Catalytic Hydrogenation of 11-hydroxy-Δ⁹-THC to 11-hydroxy-HHC
The final step involves the reduction of the double bond in the cyclohexene ring of 11-hydroxy-Δ⁹-THC. The stereochemical outcome of this reaction is critical for obtaining the desired 9(S) diastereomer.
Methodology:
-
Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, both the phenolic and the C-11 hydroxyl groups can be protected (e.g., as acetyl esters).
-
Hydrogenation Reaction: The protected or unprotected 11-hydroxy-Δ⁹-THC is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The reaction vessel is then placed under a hydrogen atmosphere (typically at a pressure of 1-5 bar) and agitated.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is no longer detectable.
-
Catalyst Removal: The catalyst is removed by filtration through a pad of celite.
-
Deprotection (if applicable): The protecting groups are removed.
-
Purification and Diastereomer Separation: The resulting mixture of 11-hydroxy-9(S)-HHC and 11-hydroxy-9(R)-HHC is purified, and the diastereomers are separated using chromatographic techniques such as supercritical fluid chromatography (SFC) or preparative HPLC with a chiral stationary phase.[3][4]
| Parameter | Value/Condition | Reference |
| Starting Material | 11-hydroxy-Δ⁹-THC | [3] |
| Catalyst | Palladium on Carbon (Pd/C) | [3] |
| Solvent | Ethanol or Methanol | [3] |
| Hydrogen Pressure | 1-5 bar | [3] |
| Temperature | 25-50°C | [3] |
| Reaction Time | 3-72 hours (monitored) | [3] |
| Diastereomer Separation | Supercritical Fluid Chromatography (SFC) | [3] |
Signaling Pathways and Logical Relationships
The synthesis of 11-hydroxy-9(S)-HHC is a sequential process where the product of each step serves as the reactant for the next. The use of protecting groups is a crucial logical consideration to ensure the desired chemical transformations occur without unintended side reactions.
Caption: Logical workflow comparing direct synthesis with a protecting group strategy.
Data Presentation
The expected outcome of the catalytic hydrogenation of 11-hydroxy-Δ⁹-THC is a mixture of the 9(S) and 9(R) diastereomers. Based on the hydrogenation of Δ⁹-THC, a higher yield of the 9(S) isomer is anticipated.
Table 1: Anticipated Diastereomeric Ratio of 11-hydroxy-HHC
| Starting Material | Product Diastereomers | Anticipated Ratio (9S:9R) |
| 11-hydroxy-Δ⁹-THC | 11-hydroxy-9(S)-HHC & 11-hydroxy-9(R)-HHC | > 1:1 (favoring 9S) |
Table 2: Chromatographic Separation of HHC Diastereomers (as a proxy for 11-hydroxy-HHC)
| Chromatographic Technique | Stationary Phase | Eluent System | Outcome | Reference |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | CO₂ with co-solvent (e.g., Methanol) | Baseline separation of diastereomers | [3] |
| High-Performance Liquid Chromatography (HPLC) | C18 or Chiral Column | Acetonitrile/Water or specific chiral mobile phase | Separation may be challenging on standard phases; chiral columns recommended | [4][5] |
Conclusion
The synthesis of this compound is a challenging yet achievable multi-step process. This guide provides a robust, scientifically-grounded framework for its production, starting from cannabidiol. The key steps involve a controlled isomerization to Δ⁹-THC, selective allylic oxidation, and a stereoselective catalytic hydrogenation. The use of protecting groups is highly recommended to improve yields and reduce side products. The final purification and separation of the desired 9(S) diastereomer require advanced chromatographic techniques. The protocols and data presented herein should serve as a valuable resource for researchers in the field of cannabinoid chemistry and drug development. Further optimization and detailed characterization of each step will be necessary to establish a fully validated and scalable synthetic route.
References
- 1. youtube.com [youtube.com]
- 2. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
Characterization of 11-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC), a primary metabolite of the semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). This document collates available data on its pharmacology, metabolism, and analytical detection. It is intended to serve as a foundational resource for researchers engaged in the study of cannabinoids and for professionals involved in drug development and toxicology. While significant strides have been made in identifying and qualitatively assessing this metabolite, this guide also highlights the existing gaps in quantitative data, particularly concerning its pharmacokinetic profile and receptor interaction specifics.
Introduction
Hexahydrocannabinol (HHC) has recently emerged as a prominent semi-synthetic cannabinoid, often marketed as a legal alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1] HHC is typically produced through the hydrogenation of THC or cannabidiol (B1668261) (CBD) and exists as a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC.[2] Upon consumption, HHC undergoes extensive metabolism, primarily through oxidation, to form hydroxylated derivatives. One of the major metabolites is 11-hydroxy-HHC, which, like its parent compound, possesses stereoisomers: 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC.[3] Early research suggests that the 9(R)-epimer of HHC and its metabolites are more pharmacologically active than their 9(S) counterparts.[4] This guide focuses specifically on the characterization of the 11-hydroxy-9(S)-HHC metabolite.
Metabolism and Pharmacokinetics
Metabolic Pathway
The metabolism of HHC is analogous to that of Δ⁹-THC, with the primary route being hydroxylation at the 11-position by cytochrome P450 enzymes in the liver, followed by further oxidation to carboxylic acids.[1] The formation of 11-hydroxy-HHC is a critical step, as this metabolite is believed to be pharmacologically active.[3]
The metabolism of HHC is stereoselective, meaning the two epimers, 9(R)-HHC and 9(S)-HHC, are metabolized at different rates and may produce different metabolite profiles.[5] Following formation, 11-hydroxy-HHC can be further metabolized to 11-nor-9-carboxy-HHC.[1]
Metabolic conversion of 9(S)-HHC to its primary metabolites.
Pharmacokinetic Data
Detailed pharmacokinetic studies specifically for 11-hydroxy-9(S)-HHC are currently limited in publicly available literature. However, studies on the parent compound, HHC, provide some insights. Following inhalation of a mixture of HHC epimers, 9(R)-HHC showed a higher Cmax and AUC than 9(S)-HHC in blood, suggesting differences in absorption, distribution, metabolism, or elimination.[6] For comparison, the pharmacokinetic parameters of the related and well-studied metabolite, 11-hydroxy-Δ⁹-THC, are presented in the table below. It is important to note that these values are for a different compound and should be interpreted with caution when considering 11-hydroxy-9(S)-HHC.
| Parameter | Value (for 11-hydroxy-Δ⁹-THC) | Matrix | Route of Administration | Reference |
| Tmax (Peak Time) | 0.5 - 4 hours | Plasma | Oral | [7] |
| Terminal Half-life (t½) | 12 - 36 hours | Plasma | Not Specified | [7] |
Note: Quantitative pharmacokinetic data for 11-hydroxy-9(S)-HHC is a significant gap in the current literature.
Pharmacology
Receptor Binding and Functional Activity
The pharmacological effects of cannabinoids are primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2. While comprehensive quantitative data for 11-hydroxy-9(S)-HHC is not yet available, studies on the parent HHC epimers and general knowledge of 11-hydroxylated cannabinoid metabolites provide a basis for understanding its likely activity.
It is generally accepted that 11-hydroxylation of THC and its analogues results in metabolites with significant, and sometimes enhanced, activity at cannabinoid receptors compared to the parent compound. Qualitative reports suggest that 11-OH-9β-HHC (the 9R epimer) retains activity comparable to HHC itself, while the 9α-isomer (9S) is significantly less active.[3]
The table below presents the available binding affinity (Ki) and functional activity (EC50) data for the parent HHC epimers for context.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |
| 9(R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 | [2] |
| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | [2] | |
| 9(S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 | [2] |
| CB2 | 105 ± 26 | 55 ± 10 | [2] |
Note: Specific Ki and EC50 values for 11-hydroxy-9(S)-HHC are not currently available in the literature and represent a critical area for future research.
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Other downstream effects include the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.
Generalized signaling cascade following cannabinoid receptor activation.
Experimental Protocols
Synthesis and Purification
A detailed, publicly available, step-by-step protocol for the specific synthesis and purification of 11-hydroxy-9(S)-HHC is not currently available. However, the synthesis of related 11-substituted THC metabolites has been described and can serve as a potential starting point for developing a synthetic route. One general approach involves the reduction of an 11-oxo intermediate. For example, the synthesis of 11-hydroxy-Δ⁸-THC has been achieved by the reduction of 11-oxo-Δ⁸-THC with a reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (B95107) (THF).[8] A similar strategy could potentially be applied to a 9(S)-HHC scaffold.
General Steps for Potential Synthesis:
-
Protection of Phenolic Hydroxyl Group: To prevent unwanted side reactions, the phenolic hydroxyl group on the 9(S)-HHC starting material would likely need to be protected.
-
Oxidation at C11: Introduction of an oxo group at the 11-position to create 11-oxo-9(S)-HHC.
-
Stereoselective Reduction: Reduction of the 11-oxo group to a hydroxyl group. The choice of reducing agent and reaction conditions would be critical to control the stereochemistry at C11, if desired.
-
Deprotection: Removal of the protecting group from the phenolic hydroxyl.
-
Purification: Purification of the final product would likely involve chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC) to isolate the 11-hydroxy-9(S)-HHC from reaction byproducts and any other stereoisomers.
Analytical Methods for Detection and Quantification
The primary analytical technique for the detection and quantification of 11-hydroxy-9(S)-HHC in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This method offers high sensitivity and selectivity, which is crucial for distinguishing between different cannabinoid metabolites and stereoisomers.
Key Steps in LC-MS/MS Analysis:
-
Sample Preparation: Biological samples (e.g., blood, urine) are typically subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the cannabinoids and remove interfering substances. For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often employed to cleave glucuronide conjugates and measure the total metabolite concentration.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. To separate the 9(R) and 9(S) epimers of HHC and their metabolites, a chiral column is necessary.[9]
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. For quantification, multiple reaction monitoring (MRM) is typically used, where specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC are monitored.
In Vitro Assays
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (11-hydroxy-9(S)-HHC).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional assays are used to determine the potency (EC50) and efficacy of a compound in activating a receptor. A common method for CB1 and CB2 receptors, which are Gi-coupled, is to measure the inhibition of adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.
-
Assay Setup: The cells are treated with forskolin (B1673556) (or another adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the test compound (11-hydroxy-9(S)-HHC).
-
Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP levels.
-
cAMP Measurement: The intracellular cAMP concentration is measured using a suitable detection kit (e.g., based on HTRF, ELISA, or other immunoassay principles).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of the test compound. The EC50 value, representing the concentration that produces 50% of the maximal response, is then determined.
Conclusion and Future Directions
11-hydroxy-9(S)-HHC is a significant metabolite of 9(S)-HHC. While its presence in biological fluids is confirmed and analytical methods for its detection are established, a comprehensive characterization is hampered by the lack of quantitative data. Future research should prioritize:
-
Quantitative Pharmacokinetic Studies: Determining the Cmax, Tmax, AUC, and elimination half-life of 11-hydroxy-9(S)-HHC is crucial for understanding its in vivo disposition and duration of effect.
-
Pharmacodynamic Characterization: Measuring the binding affinity (Ki) and functional potency (EC50) of 11-hydroxy-9(S)-HHC at CB1 and CB2 receptors will clarify its pharmacological activity and potential contribution to the overall effects of HHC.
-
Development of Standardized Synthesis Protocols: A reliable and well-documented synthetic route for 11-hydroxy-9(S)-HHC is needed to provide reference standards for analytical and pharmacological research.
Addressing these knowledge gaps will be essential for a complete understanding of the pharmacology and toxicology of HHC and its metabolites, providing valuable information for the scientific, medical, and regulatory communities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.universitaeuropeadiroma.it [iris.universitaeuropeadiroma.it]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 8. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 11-hydroxy-9(S)-Hexahydrocannabinol: A Technical Overview for Researchers
An In-Depth Guide to the Discovery, Metabolism, and Analysis of a Key Cannabinoid Metabolite
Introduction
11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) has emerged as a significant metabolite in the study of cannabinoids, particularly in relation to the increasingly prevalent semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). This technical guide provides a comprehensive overview of the core knowledge surrounding 11-hydroxy-9(S)-HHC, intended for researchers, scientists, and drug development professionals. The document details its metabolic origins, analytical detection methodologies, and pharmacological implications, supported by quantitative data and detailed experimental protocols.
Initially identified as a metabolite of HHC, recent studies have revealed a more complex metabolic landscape, demonstrating that 11-hydroxy-9(S)-HHC can also be formed as a minor metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC)[1][2][3]. This discovery has significant implications for the interpretation of toxicological and forensic analyses. This guide will synthesize the current understanding of this compound, offering a foundational resource for its further investigation.
Metabolic Pathways and Discovery
The primary pathway to the formation of 11-hydroxy-9(S)-HHC is through the hepatic metabolism of HHC. Following administration, HHC undergoes phase I metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role, and contributions from CYP2C9 and CYP2C19[4]. This process involves hydroxylation at the 11-position of the hexahydrocannabinol molecule, resulting in the formation of 11-hydroxy-HHC. Due to the chiral center at the 9-position of HHC, this metabolism yields two epimers: 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC.
Interestingly, the metabolism of the HHC epimers is stereoselective. Studies have indicated that 9(S)-HHC may be preferentially hydroxylated at the 8-position, while the 9(R)-epimer favors hydroxylation at the 11-position[5]. Despite this, 11-hydroxy-9(S)-HHC is a detectable metabolite.
A significant recent finding is the identification of 11-hydroxy-HHC and its further oxidized metabolite, 11-nor-9-carboxy-HHC, as novel human metabolites of Δ⁹-THC[1][2]. In vivo studies have shown that the double bond in the 11-hydroxy-Δ⁹-THC metabolite can be reduced to form 11-hydroxy-HHC[1][2]. This discovery complicates the use of 11-hydroxy-HHC as a definitive marker for HHC consumption alone[5].
Pharmacological Activity
Early studies and product information from chemical suppliers suggest that 11-hydroxy metabolites of HHC, including 11-hydroxy-9(S)-HHC, are active metabolites[3][4][5]. This activity is analogous to that of 11-hydroxy-Δ⁹-THC, which is a potent psychoactive metabolite of THC[6]. The psychoactive effects of HHC are therefore likely attributable not only to the parent compound but also to its hydroxylated metabolites. Research indicates that 11-hydroxy-9(S)-HHC induces generalization to the Δ⁹-THC cue in drug discrimination tests in rats and pigeons, confirming its cannabimimetic activity[3].
Quantitative Data Summary
The following tables summarize quantitative data related to the detection and pharmacology of HHC and its metabolites.
Table 1: Detection of HHC Metabolites in Forensic Cases (Δ⁹-THC Positive) [1][2]
| Metabolite | Percentage of Positive Cases |
| 11-OH-HHC | 15% |
| HHC-COOH | 84% |
Table 2: Cannabinoid Receptor Binding Affinity and Functional Activity [7]
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Activity (EC50, nM) | CB2 Functional Activity (EC50, nM) |
| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 3.4 ± 1.5 | 6.2 ± 2.1 |
| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 | 57 ± 19 | 55 ± 10 |
| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | 3.9 ± 0.5 | 2.5 ± 0.7 |
Note: Data for 11-hydroxy-9(S)-HHC specifically is limited. The table provides data for the parent HHC epimers for context.
Experimental Protocols
Protocol 1: In Vitro Metabolism of HHC using Human Liver Microsomes
This protocol is a generalized procedure based on methodologies described in the literature for studying cannabinoid metabolism[1][2].
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Substrate Addition: Add the substrate, 9(S)-HHC, dissolved in a suitable solvent like methanol (B129727), to the incubation mixture to achieve the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate. Initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), often containing an internal standard for analytical quantification.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the formation of 11-hydroxy-9(S)-HHC and other metabolites.
Protocol 2: Quantification of 11-hydroxy-9(S)-HHC in Human Whole Blood
This protocol outlines a typical analytical procedure for the detection of HHC metabolites in biological matrices[8][9].
-
Sample Collection and Storage: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., sodium fluoride/potassium oxalate). Store samples frozen (e.g., -20°C) until analysis.
-
Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
Thaw the blood sample and aliquot a specific volume (e.g., 250 µL).
-
Add an internal standard solution (deuterated analogs of the analytes).
-
Precipitate proteins by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Dilute the resulting supernatant with an acidic solution (e.g., 0.1 M acetic acid).
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18 or mixed-mode). Condition the cartridge with methanol and water, load the sample, wash with water to remove interferences, and elute the analytes with an appropriate organic solvent or solvent mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification: Create a calibration curve using matrix-matched standards to quantify the concentration of 11-hydroxy-9(S)-HHC in the sample.
Conclusion
11-hydroxy-9(S)-HHC is a crucial analyte in the evolving landscape of cannabinoid research and testing. Its discovery as a metabolite of both HHC and Δ⁹-THC underscores the metabolic interplay between different cannabinoids and highlights the need for highly specific and sensitive analytical methods. The cannabimimetic activity of this metabolite suggests it plays a role in the overall pharmacological profile of HHC. Future research should focus on elucidating the specific pharmacological properties of the 9(S)-epimer, refining analytical methodologies to differentiate its metabolic origins, and establishing its prevalence in various populations of cannabinoid users. This guide serves as a foundational resource to support these ongoing and future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 11-hydroxy- 9 -tetrahydrocannabinol: pharmacology, disposition, and metabolism of a major metabolite of marihuana in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 11-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years. Understanding its metabolic fate within the body is crucial for assessing its pharmacological activity, potential for drug-drug interactions, and for the development of accurate analytical methods for its detection. This technical guide provides an in-depth overview of the in vivo formation of one of its key metabolites, 11-hydroxy-9(S)-hexahydrocannabinol (11-OH-9(S)-HHC). The metabolism of HHC is analogous in many respects to that of the well-characterized delta-9-tetrahydrocannabinol (Δ9-THC), involving initial hydroxylation followed by further oxidation.[1][2][3] This document summarizes the current state of knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.
Metabolic Pathways
The in vivo metabolism of HHC is a complex process primarily occurring in the liver. It involves Phase I and Phase II reactions, similar to other cannabinoids.[1][4] The primary Phase I metabolic pathway is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1][5][6] This is followed by Phase II glucuronidation, which facilitates excretion.[1][2][3]
Phase I Metabolism: Hydroxylation
The initial and most significant step in the biotransformation of HHC is hydroxylation. While this can occur at several positions on the molecule, the C11 position is a primary site, leading to the formation of 11-hydroxy-HHC (11-OH-HHC).[1][2][3] The metabolism of HHC is stereoselective, meaning the two main epimers, 9(R)-HHC and 9(S)-HHC, are metabolized differently.[1] For the 9(S)-HHC epimer, hydroxylation can also occur at the C8 position.[1]
The primary enzymes responsible for the hydroxylation of THC are CYP2C9, CYP2C19, and CYP3A4, and it is believed these same enzymes are responsible for HHC metabolism.[1][5][6] Following the initial hydroxylation, 11-OH-HHC can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH).[1][2][3]
Interestingly, recent studies have shown that 11-OH-HHC and HHC-COOH can also be formed as minor metabolites of Δ9-THC.[7][8][9][10] This occurs via the reduction of the double bond in the active metabolite of THC, 11-hydroxy-Δ9-THC (11-OH-THC).[7][9]
Quantitative Data
The concentration of HHC and its metabolites can vary significantly based on the route of administration, dosage, and individual metabolic differences. The following tables summarize quantitative data from published studies.
Table 1: Concentrations of HHC and Metabolites in Human Blood/Serum
| Analyte | Concentration Range (ng/mL) | Matrix | Study Population | Route of Administration | Citation |
| 9(R)-HHC | Up to ~40 | Blood | 6 volunteers | Smoked | [11] |
| 9(S)-HHC | Up to ~20 | Blood | 6 volunteers | Smoked | [11] |
| 11-OH-9(R)-HHC | Detected | Blood | DUID cases | Not specified | [12] |
| 9(R)-HHC-COOH | Major metabolite | Blood | DUID cases | Not specified | [12] |
| 9(S)-HHC-COOH | Detected | Blood | DUID cases | Not specified | [12] |
| (9R)/(9S)-HHC | Cmax after ~0.5h (inhalative), ~1.5h (oral) | Serum | 3 volunteers/group | Inhaled/Oral | [13] |
| 11-OH-HHC | Detected | Serum | 3 volunteers/group | Inhaled/Oral | [13] |
Table 2: Concentrations of HHC and Metabolites in Human Urine
| Analyte | Finding | Matrix | Study Population | Route of Administration | Citation |
| 9(S)-HHC | Detected | Urine | 2 volunteers | Oral & Inhaled | [14] |
| 11-OH-HHC | Detected in considerable amounts | Urine | 2 volunteers | Oral & Inhaled | [14] |
| HHC & OH-HHC Glucuronides | Detected | Urine | 2 volunteers | Oral & Inhaled | [14] |
| R/S-HHC-OH | Higher concentration than R-HHC-COOH | Urine | 46 clinical samples | Not specified | [15] |
| R-HHC-COOH | Detected | Urine | 46 clinical samples | Not specified | [15] |
| S-HHC-COOH | Detected in few samples at low concentrations | Urine | 46 clinical samples | Not specified | [15] |
Experimental Protocols
The identification and quantification of 11-OH-9(S)-HHC have been achieved through various in vitro and in vivo experimental designs.
In Vitro Metabolism Studies
-
Objective: To elucidate the metabolic pathways of HHC using human liver preparations.
-
Methodology:
-
Incubation: HHC is incubated with pooled human liver microsomes (HLM) or human hepatocytes.[16][17][18]
-
Cofactors: The incubation mixture typically includes NADPH as a cofactor for CYP450 enzymes.
-
Time Points: Incubations are carried out for various time points (e.g., 1, 3, 5 hours) to observe the formation of metabolites over time.[16]
-
Enzyme Inhibition: Specific chemical inhibitors of CYP450 isoforms or carboxylesterases can be used to identify the enzymes responsible for particular metabolic steps.[17][18]
-
Sample Preparation: The reaction is quenched, and the sample is prepared for analysis, often involving protein precipitation followed by solid-phase extraction.[19]
-
Analysis: Metabolites are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
-
In Vivo Animal Studies
-
Objective: To investigate the pharmacokinetics and metabolism of HHC in a living organism.
-
Methodology:
-
Administration: A mixture of 9(R)-HHC and 9(S)-HHC is administered, typically via oral gavage, at various doses (e.g., 1, 5, and 10 mg/kg).[20][21]
-
Sample Collection: Blood and brain tissue are collected at different time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[21]
-
Sample Processing: Serum is separated from blood, and brain tissue is homogenized. Samples are stored at -80°C until analysis.[21]
-
Analysis: Concentrations of HHC and its metabolites are determined using validated analytical methods like LC-MS/MS.
Human Studies (Controlled Administration and Case Reports)
-
Objective: To understand the pharmacokinetics and metabolic profile of HHC in humans.
-
Methodology:
-
Study Design: Studies have involved controlled administration to volunteers or analysis of biological samples from individuals suspected of HHC consumption (e.g., DUID cases).[2][3][12][13]
-
Administration: In controlled studies, HHC is administered orally (e.g., 25 mg in a fruit gum) or via inhalation (e.g., from a vape).[13]
-
Sample Collection: Biological matrices such as blood, serum, urine, and saliva are collected at various time points.[13]
-
Sample Preparation:
-
Analysis: Quantification is performed using a fully validated LC-MS/MS or GC-MS method.[12][13][14][15]
-
Conclusion
The in vivo formation of 11-hydroxy-9(S)-HHC is a key step in the metabolism of 9(S)-HHC. This process is primarily mediated by hepatic CYP450 enzymes and shows stereoselectivity. The resulting metabolite can be detected and quantified in various biological fluids, providing a biomarker for HHC consumption. However, it is important to note that 11-OH-HHC can also be a minor metabolite of Δ9-THC, which should be considered when interpreting toxicological results.[7][8][9][10] Further research is needed to fully characterize the enzymes involved and the complete pharmacokinetic profile of HHC and its metabolites.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic hydrolysis of ∆8-THC-O, ∆9-THC-O, 11-α-HHC-O, and 11-β-HHC-O by pooled human liver microsomes to generate ∆8-THC, ∆9-THC, 11-α-HHC, and 11-β-HHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. 43583499.fs1.hubspotusercontent-na1.net [43583499.fs1.hubspotusercontent-na1.net]
A Technical Guide to the Physicochemical Properties of 11-hydroxy-9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) is a prominent metabolite of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydroxylated derivative, its physicochemical properties are crucial for understanding its pharmacokinetics, pharmacodynamics, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known physicochemical properties of 11-hydroxy-9(S)-HHC, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₂O₃ | [1][2][3] |
| Molecular Weight | 332.48 g/mol | [2][3] |
| CAS Number | 74523-47-0 | [1][4] |
| IUPAC Name | (6aR,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol | N/A |
| Synonyms | 11-hydroxy-9α-Hexahydrocannabinol, 11-hydroxy-9α-HHC | [1][4] |
| Appearance | Crystalline solid (for the racemate) | [5] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [1] |
| Melting Point | Not available in cited literature. | N/A |
| Boiling Point | Not available in cited literature. | N/A |
| pKa | Not available in cited literature. | N/A |
| SMILES | CCCCCc1cc(O)c2[C@@H]3C--INVALID-LINK--CC[C@H]3C(C)(C)Oc2c1 | [1][4] |
| InChI | InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16+,17+/m0/s1 | [1] |
Experimental Protocols
Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantitative analysis of 11-hydroxy-9(S)-HHC in biological matrices is typically performed using LC-MS/MS. This method offers high sensitivity and selectivity.
Objective: To quantify the concentration of 11-hydroxy-9(S)-HHC in biological samples (e.g., plasma, urine).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
Materials and Reagents:
-
Reference standard of 11-hydroxy-9(S)-HHC.
-
Internal standard (e.g., deuterated 11-hydroxy-9(S)-HHC).
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water).
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase modification.
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents for sample preparation.
Procedure:
-
Sample Preparation (using SPE): a. Condition the SPE cartridge with methanol followed by water. b. Load the biological sample (e.g., 1 mL of plasma) onto the cartridge. c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the analyte with an appropriate organic solvent (e.g., methanol). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
-
Chromatographic Separation: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. c. Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min). d. Injection Volume: 5-10 µL.
-
Mass Spectrometric Detection: a. Ionization Mode: Electrospray ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and its internal standard.
-
Quantification: a. Construct a calibration curve using the reference standard at various concentrations. b. Calculate the concentration of 11-hydroxy-9(S)-HHC in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[1][6]
Determination of Melting Point (General Protocol)
While a specific melting point for 11-hydroxy-9(S)-HHC is not available, the following general protocol can be used for its experimental determination.[7]
Objective: To determine the melting point range of a solid crystalline sample of 11-hydroxy-9(S)-HHC.
Instrumentation:
-
Melting point apparatus.
-
Capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: a. Ensure the sample is pure and dry. b. Finely powder a small amount of the crystalline solid. c. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
-
Measurement: a. Place the capillary tube in the heating block of the melting point apparatus. b. Heat the sample at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point. For an unknown substance, a rapid initial heating can be followed by a slower, more precise measurement with a fresh sample.[8] c. Record the temperature at which the first drop of liquid appears (the onset of melting). d. Record the temperature at which the entire sample has melted (the completion of melting). The recorded melting point should be a range.
Metabolic Pathways and Biological Activity
11-hydroxy-9(S)-HHC is a primary phase I metabolite of hexahydrocannabinol (HHC). The metabolism of HHC parallels that of Δ⁹-tetrahydrocannabinol (THC), primarily occurring in the liver.[9][10]
The hydroxylation of the C11 methyl group is a major metabolic route, catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C9 and CYP2C19.[9] This reaction produces the two epimers, 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC. Subsequently, these active metabolites can be further oxidized to the inactive 11-nor-9-carboxy-HHC (HHC-COOH).[9][11]
In terms of biological activity, the 9(R)-HHC epimer and its 11-hydroxy metabolite are generally more active at cannabinoid receptors (CB1 and CB2) compared to the 9(S) epimers.[9][12] The 11-hydroxy metabolites of HHC are considered active, contributing to the overall pharmacological effects of the parent compound.[9][10]
Metabolic Pathway of HHC
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [chembk.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
The Metabolic Conversion of Hexahydrocannabinol to 11-Hydroxy-HHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, is gaining attention within the scientific community due to its structural similarity to tetrahydrocannabinol (THC) and its emerging presence in consumer markets. Understanding its metabolic fate is critical for predicting its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of 11-hydroxy-hexahydrocannabinol (11-OH-HHC), an active metabolite. We will delve into the key enzymes involved, present available quantitative kinetic and pharmacokinetic data, detail relevant experimental protocols, and visualize the metabolic and signaling pathways.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC. Like THC, HHC undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. A primary metabolic route is the hydroxylation of the C-11 methyl group, resulting in the formation of 11-hydroxy-HHC (11-OH-HHC).[1] This metabolite is of significant interest as, analogous to 11-hydroxy-THC, it is an active compound that contributes to the overall pharmacological effects of HHC.[1] This guide will provide a detailed examination of this metabolic conversion.
The Metabolic Pathway: From HHC to 11-OH-HHC
The metabolic transformation of HHC to 11-OH-HHC is a Phase I metabolic reaction. This hydroxylation is primarily catalyzed by cytochrome P450 enzymes located in the liver.
Key Enzymes Involved
The metabolism of HHC to 11-OH-HHC mirrors that of THC. The primary enzymes responsible are:
-
CYP3A4: This is the predominant isoform involved in HHC metabolism.
-
CYP2C9: This enzyme also contributes significantly to the formation of 11-OH-HHC.
-
CYP2C19: This isoform plays a lesser, but still notable, role in the hydroxylation of HHC.[1]
The metabolic pathway is stereoselective. HHC exists as two epimers: (9R)-HHC and (9S)-HHC. The (9R)-HHC epimer is preferentially hydroxylated at the 11-position, leading to the formation of the more pharmacologically active 11-OH-(9R)-HHC.
Visualizing the Metabolic Pathway
The following diagram illustrates the enzymatic conversion of HHC to 11-OH-HHC and its subsequent metabolism.
Caption: Metabolic conversion of HHC to 11-OH-HHC and HHC-COOH.
Quantitative Data
While specific enzyme kinetic data for the metabolism of HHC to 11-OH-HHC are still emerging, valuable insights can be drawn from studies on the analogous metabolism of THC and from in vivo pharmacokinetic studies of HHC.
Enzyme Kinetics (Analogous to THC Metabolism)
The following table summarizes the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the formation of 11-OH-THC from THC by recombinant CYP2C9 and CYP2C19. Given the structural similarity, these values provide a reasonable estimate for the enzymatic affinity and efficiency for HHC metabolism.
| Enzyme | Substrate | Metabolite | Km,u (nM) | kcat (min-1) |
| CYP2C9 | THC | 11-OH-THC | 0.77 | 12 |
| CYP2C19 | THC | 11-OH-THC | 2.2 | 14 |
| Data from a study on THC metabolism, presented as an analogue for HHC metabolism. |
In Vivo Human Pharmacokinetics of 11-OH-HHC
The following table presents pharmacokinetic parameters for 11-OH-HHC in human subjects following controlled oral and inhalative administration of HHC.
| Administration Route | Analyte | Cmax (ng/mL) | t1/2 (h) |
| Oral | 11-OH-HHC | 3.66 - 9.49 | 1.97 - 2.87 |
| Inhalative | 11-OH-HHC | 0.93 - 4.76 | 1.97 - 2.87 |
| Data from a preliminary pharmacokinetic study in humans. |
Cannabinoid Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the HHC epimers at the cannabinoid receptors CB1 and CB2.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 |
| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | |
| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 |
| CB2 | 105 ± 26 | 55 ± 10 | |
| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |
| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 |
Experimental Protocols
In Vitro Metabolism of HHC using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of HHC to 11-OH-HHC in vitro.
Materials:
-
Hexahydrocannabinol (HHC)
-
Pooled human liver microsomes (HLMs)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (e.g., deuterated 11-OH-HHC)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a stock solution of HHC in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions of HHC and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and the HHC working solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis of 11-OH-HHC
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Analyte: 11-OH-HHC
-
Precursor Ion (m/z): 333
-
Product Ions (m/z): 193 (primary) and 123 (secondary)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
HHC, and presumably its active metabolite 11-OH-HHC, exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Caption: Downstream signaling of CB1/CB2 receptor activation by HHC.
Experimental Workflow for HHC Metabolite Analysis
The following diagram outlines a typical workflow for the identification and quantification of HHC metabolites from biological samples.
Caption: Workflow for HHC metabolite analysis in biological samples.
Conclusion
The metabolic conversion of HHC to 11-OH-HHC is a crucial step in its pharmacology, leading to the formation of a potent, active metabolite. This process is primarily mediated by CYP3A4 and CYP2C9 in the liver. While specific enzyme kinetic data for HHC are still under investigation, the analogy to THC metabolism provides a strong framework for understanding this pathway. The experimental protocols and workflows detailed in this guide offer a basis for researchers to further investigate the metabolism and effects of this emerging cannabinoid. Further research is warranted to fully elucidate the kinetic parameters of HHC metabolism and the complete pharmacological profile of its metabolites.
References
The Stereochemistry of 11-Hydroxy-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxy-hexahydrocannabinol (11-OH-HHC) is a primary active metabolite of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid that has gained significant attention in recent years. The stereochemistry of 11-OH-HHC plays a crucial role in its pharmacological activity, particularly its interaction with the cannabinoid receptors CB1 and CB2. This technical guide provides an in-depth analysis of the stereoisomers of 11-OH-HHC, their synthesis, separation, and differential effects on cannabinoid receptor signaling.
Introduction to the Stereochemistry of 11-Hydroxy-Hexahydrocannabinol
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC). The reduction of the double bond in the cyclohexene (B86901) ring of THC results in the formation of two additional chiral centers at the C9 and C10a positions, leading to two main diastereomers: (9R)-HHC and (9S)-HHC. Subsequent metabolism of these HHC stereoisomers in the liver, primarily by cytochrome P450 enzymes, introduces a hydroxyl group at the C11 position, forming 11-hydroxy-hexahydrocannabinol (11-OH-HHC).[1]
This hydroxylation gives rise to two principal diastereomers of 11-OH-HHC:
-
11-OH-9α-HHC
-
11-OH-9β-HHC
The spatial arrangement of the methyl group at C9 (axial vs. equatorial) and the hydroxyl group at C11 significantly influences the molecule's ability to bind to and activate cannabinoid receptors.
Biological Activity and Receptor Binding Affinity
The pharmacological effects of 11-OH-HHC stereoisomers are primarily mediated through their interaction with the CB1 and CB2 receptors. While specific binding affinity data (Kᵢ values) and potency data (EC₅₀ values) for the individual stereoisomers of 11-OH-HHC are not extensively reported in publicly available literature, the activity of the parent HHC compounds provides a strong indication of the expected differences. The 11-OH-9β-HHC isomer is reported to retain activity comparable to HHC itself, whereas the 9α-isomer is significantly less active.[2]
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Potencies (EC₅₀) of HHC Stereoisomers
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |
| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 53.4 | Not Reported |
| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | 624.3 | Not Reported |
Data for HHC stereoisomers are provided as a proxy for 11-OH-HHC activity. It is anticipated that 11-OH-9β-HHC would exhibit higher affinity and potency, similar to (9R)-HHC, while 11-OH-9α-HHC would be less active, akin to (9S)-HHC.
Metabolic Pathway of HHC to 11-OH-HHC
The biotransformation of HHC to 11-OH-HHC is a critical step in its metabolism. This process primarily occurs in the liver and is catalyzed by a suite of cytochrome P450 (CYP) enzymes.
Key Enzymes Involved:
The metabolic cascade involves the oxidation of the C11 methyl group to a primary alcohol, resulting in the formation of 11-OH-HHC. This metabolite can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH).[3]
Metabolic conversion of HHC to 11-OH-HHC.
Experimental Protocols
Synthesis of 11-Hydroxy-Hexahydrocannabinol
A common route for the synthesis of 11-OH-HHC involves the reduction of 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC). A detailed, step-by-step laboratory procedure is outlined below, adapted from established methods for cannabinoid synthesis.[4]
Materials:
-
(-)-11-hydroxy-Δ⁹-tetrahydrocannabinol ((-)-11-OH-Δ⁹-THC)
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (B145695) (absolute)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolution: Dissolve (-)-11-OH-Δ⁹-THC in absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (approximately 10% by weight of the starting material).
-
Hydrogenation: Connect the flask to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 11-OH-HHC by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. This will yield a mixture of the 11-OH-HHC diastereomers.
Chiral Separation of 11-OH-HHC Stereoisomers by HPLC
The separation of the 11-OH-9α-HHC and 11-OH-9β-HHC diastereomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and isomers. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Temperature: Ambient or controlled column temperature (e.g., 25 °C).
Procedure:
-
Sample Preparation: Dissolve the purified mixture of 11-OH-HHC diastereomers in the mobile phase.
-
Injection: Inject the sample onto the chiral HPLC column.
-
Elution: Elute the sample with the optimized mobile phase under isocratic conditions.
-
Detection and Fraction Collection: Monitor the elution profile with the UV detector and collect the separated fractions corresponding to each diastereomer.
-
Analysis: Confirm the purity of the separated isomers by re-injecting them into the HPLC system.
References
- 1. researchgate.net [researchgate.net]
- 2. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 11-hydroxy-9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained recent attention in the recreational drug market. Understanding its metabolism is crucial for forensic toxicology, clinical monitoring, and drug development. A key metabolite of HHC is 11-hydroxy-hexahydrocannabinol (11-OH-HHC), which exists as two diastereomers: 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC. The detection and quantification of these metabolites, particularly 11-hydroxy-9(S)-HHC, are essential for confirming HHC consumption. This document provides detailed analytical methods and protocols for the detection of 11-hydroxy-9(S)-HHC in biological matrices.
Metabolic Pathway of 9(S)-HHC
The metabolism of hexahydrocannabinol (HHC) is analogous to that of delta-9-tetrahydrocannabinol (Δ⁹-THC), involving hydroxylation as a primary phase I reaction.[1] The 9(S)-HHC epimer undergoes hydroxylation at the 11th carbon position to form 11-hydroxy-9(S)-HHC. This active metabolite can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH).[1][2] Additionally, glucuronidation, a phase II conjugation reaction, can occur at the hydroxyl groups, forming glucuronide conjugates that are primarily excreted in urine.[1] The stereochemistry of HHC epimers can influence their metabolic profiles.[3]
Analytical Methods
The primary analytical techniques for the sensitive and specific detection of 11-hydroxy-9(S)-HHC are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze thermally labile and polar compounds without derivatization.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the detection of HHC and its metabolites, including 11-hydroxy-HHC.
Table 1: LC-MS/MS Method Parameters
| Analyte | Matrix | Linear Range | LLOQ | Reference |
|---|---|---|---|---|
| HHC, 11-OH-THC | Plasma/Blood | 0.5 - 25 µg/L | 1.0 µg/L | [4][5] |
| R-HHC-OH, S-HHC-OH | Urine | 10 - 10,000 µg/L | 10 µg/L | [2] |
| 11-OH-HHC | Whole Blood | Not specified | 0.53 ng/mL | [6] |
| 9R-HHC, 9S-HHC | Blood, Oral Fluid, Urine | 0.2 - 20 ng/mL | 0.2 ng/mL |[7] |
Table 2: GC-MS Method Parameters
| Analyte | Matrix | LLOQ | Reference |
|---|
| (9R)-HHC, (9S)-HHC | Serum/Plasma | 0.25 ng/mL |[8][9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 11-hydroxy-HHC in Human Plasma/Blood
This protocol is a composite based on established methods for cannabinoid analysis.[4][5]
1. Materials and Reagents
-
Reference standards for 11-hydroxy-9(S)-HHC and deuterated internal standards (e.g., 11-OH-THC-d₃).[4]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid and acetic acid.
-
Blank human plasma or whole blood.
-
Solid-phase extraction (SPE) cartridges (e.g., Chromabond Drug II).[4]
2. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
To 250 µL of plasma or blood, add 25 µL of the internal standard solution.[4]
-
Add 0.75 mL of acetonitrile to precipitate proteins.[4]
-
Vortex for 20 seconds and centrifuge at 4000 x g for 5 minutes.[4]
-
Separate the supernatant and dilute it with 2 mL of 0.1 M aqueous acetic acid.[4]
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.[4]
-
Apply the diluted supernatant to the SPE cartridge.
-
Wash the cartridge twice with 3 mL of water.[4]
-
Elute the analytes with an appropriate solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4] Monitor for specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and its internal standard.
Protocol 2: LC-MS/MS Analysis of 11-hydroxy-HHC in Human Urine
This protocol includes an enzymatic hydrolysis step to detect glucuronidated metabolites.[2]
1. Materials and Reagents
-
Reference standards for 11-hydroxy-9(S)-HHC and its glucuronide, and deuterated internal standards.
-
LC-MS grade methanol and acetonitrile.
-
Beta-glucuronidase enzyme.[2]
-
Blank human urine.
2. Sample Preparation: Enzymatic Hydrolysis and Protein Precipitation
-
To 50 µL of urine, add 10 µL of methanol and 100 µL of beta-glucuronidase solution.[2]
-
Incubate the mixture at 37°C for 60 minutes.[2]
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex and then add 50 µL of water, followed by a final vortex.[2]
-
Centrifuge and transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Follow the LC-MS/MS conditions as described in Protocol 1, optimizing the MRM transitions for the specific analytes in urine.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of 11-hydroxy-9(S)-HHC in biological samples using LC-MS/MS.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 11-hydroxy-HHC Isomers in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to tetrahydrocannabinol (THC) in some regions. Understanding its metabolism is crucial for clinical, forensic, and drug development purposes. The primary psychoactive metabolites of HHC are the 11-hydroxy-hexahydrocannabinol (11-OH-HHC) diastereomers, specifically (9R)-11-OH-HHC and (9S)-11-OH-HHC. Accurate and sensitive quantification of these isomers in biological matrices is essential for pharmacokinetic studies, monitoring consumption, and assessing potential impairment. This application note provides a detailed protocol for the analysis of 11-OH-HHC isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of HHC
HHC undergoes phase I metabolism primarily through hydroxylation, with the C-11 position being a major site of modification. This results in the formation of the active metabolites 11-OH-HHC. These can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH). The 11-OH-HHC metabolites can also undergo phase II metabolism, forming glucuronide conjugates, which are the primary forms excreted in urine.
Figure 1: Metabolic Pathway of HHC to 11-hydroxy-HHC.
Experimental Protocols
This section details the methodologies for the extraction and analysis of 11-OH-HHC isomers from whole blood and urine.
Protocol 1: Sample Preparation from Whole Blood
This protocol utilizes protein precipitation for the extraction of 11-OH-HHC isomers from whole blood.
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., 11-OH-Δ⁹-THC-d3)
-
Ice-cold acetonitrile (B52724)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Reconstitution solution (e.g., 50:50 methanol (B129727):water with 0.1% formic acid)
-
LC-MS/MS vials
Procedure:
-
Pipette 200 µL of whole blood into a centrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 500 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 20 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 10 seconds and transfer to an LC-MS/MS vial for analysis.
Protocol 2: Sample Preparation from Urine
This protocol includes enzymatic hydrolysis to cleave the glucuronide conjugates of 11-OH-HHC prior to extraction.
Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., 11-OH-Δ⁹-THC-d3)
-
Phosphate (B84403) buffer (pH 6.8)
-
β-glucuronidase (from E. coli or a recombinant source is recommended for efficiency)[1][2]
-
Incubator or water bath
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ethyl acetate (B1210297)
-
Ammonium hydroxide
-
Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)
-
LC-MS/MS vials
Procedure:
-
Pipette 1 mL of urine into a glass tube.
-
Add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex gently and incubate at 37°C for 16-18 hours (overnight) or follow the enzyme manufacturer's instructions for optimal temperature and duration.[3] Some recombinant enzymes may allow for significantly shorter incubation times.[1]
-
After incubation, allow the sample to cool to room temperature.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a mixture of ethyl acetate and hexane (e.g., 90:10 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex and transfer to an LC-MS/MS vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters
Chromatographic separation of the 11-OH-HHC isomers is critical for accurate quantification. Chiral chromatography is often required for baseline separation of the 9R and 9S diastereomers.
| Parameter | Recommended Conditions |
| Column | Chiral column (e.g., Lux i-Amylose-3 or similar) or a high-resolution C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm) may provide partial separation.[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start at 40-60% B, increase to 80-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 11-OH-HHC (R/S) | 333.3 | 193.1 | 123.1 | 24 / 40 |
| 11-OH-Δ⁹-THC-d3 (IS) | 334.3 | 196.1 | 316.3 | Optimized individually |
Note: Collision energies should be optimized for the specific instrument being used.
Quantitative Data
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of 11-OH-HHC.
| Parameter | Value Range |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 200 ng/mL |
| Calibration Curve Range | 0.5 - 100 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
These values are representative and may vary depending on the specific instrumentation, matrix, and validation protocol.
Experimental Workflow
The overall workflow for the analysis of 11-OH-HHC isomers is depicted below.
Figure 2: LC-MS/MS Workflow for 11-OH-HHC Analysis.
Conclusion
The described LC-MS/MS methods provide a robust and sensitive approach for the quantitative analysis of 11-hydroxy-HHC isomers in whole blood and urine. Accurate measurement of these metabolites is essential for understanding the pharmacokinetics and pharmacodynamics of HHC. The provided protocols can be adapted and validated for routine use in various research and diagnostic settings. It is recommended to use a chiral column for the baseline separation of the 11-OH-HHC diastereomers to ensure the most accurate quantification of each isomer.
References
- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faa.gov [faa.gov]
- 3. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of 11-hydroxy-HHC Epimers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC) epimers. The methodologies outlined are based on current analytical practices and are intended to guide researchers in developing and implementing robust analytical methods for the identification and quantification of these compounds.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in both recreational and scientific contexts. Its metabolism is similar to that of delta-9-tetrahydrocannabinol (Δ9-THC), leading to the formation of hydroxylated and carboxylated metabolites. One of the primary active metabolites is 11-hydroxy-HHC, which exists as two epimers: (9R)-11-hydroxy-HHC and (9S)-11-hydroxy-HHC. Due to potential differences in pharmacological activity between these epimers, their effective separation and individual quantification are crucial for pharmacokinetic, toxicological, and clinical studies.
The structural similarity of the 11-hydroxy-HHC epimers presents a significant analytical challenge, often requiring chiral chromatography for successful separation. This document details liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) methods for their analysis in biological matrices.
Experimental Protocols
Protocol 1: Chiral Separation of 11-hydroxy-HHC Epimers using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 11-hydroxy-HHC epimers in biological matrices such as whole blood, plasma, and urine. While some methods achieve separation of the carboxylated HHC metabolites, separation of the 11-hydroxy epimers can be more challenging and may not always result in baseline resolution.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 0.200 mL aliquot of the biological sample (e.g., whole blood), add 20 µL of an internal standard solution.
-
Add 500 µL of ice-cold acetonitrile (B52724) while vortexing to precipitate proteins[1].
-
Centrifuge the sample to pellet the precipitated proteins[1].
-
Decant the supernatant into a clean tube.
-
Perform a liquid-liquid extraction by adding a 9:1 mixture of hexanes and ethyl acetate (B1210297) to the supernatant[1].
-
Vortex thoroughly and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in 0.1% formic acid in a 50:50 mixture of deionized water and methanol (B129727) for LC-MS/MS analysis[1].
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Analytical Column: A chiral stationary phase column is recommended for optimal separation. Alternatively, a reversed-phase C18 column such as a Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm) can be used, though it may not separate the 11-hydroxy epimers[2].
-
Mobile Phase A: Water with 0.1% formic acid[2].
-
Mobile Phase B: Acetonitrile[2].
-
Flow Rate: 0.6 mL/min[2].
-
Column Temperature: 50 °C[2].
3. Chromatographic Gradient
A representative gradient is as follows:
-
0.0 min: 40% B
-
1.7 min: 80% B
-
1.71 min: 100% B
-
2.0 min: 100% B
-
2.05 min: 40% B
-
2.7 min: 40% B[2]. (Note: This gradient was used for HHC metabolites, and optimization will be required for baseline separation of 11-hydroxy-HHC epimers, likely with a dedicated chiral column.)
4. Mass Spectrometry Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for (9R)-11-hydroxy-HHC and (9S)-11-hydroxy-HHC should be determined by infusing analytical standards.
Protocol 2: Analysis of 11-hydroxy-HHC Epimers using GC-MS/MS
This protocol outlines a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantification of 11-hydroxy-HHC epimers, which often requires derivatization.
1. Sample Preparation (QuEChERS Extraction)
-
For urine and blood samples, perform enzymatic hydrolysis by incubating with β-glucuronidase at 60 °C for 2 hours[4].
-
To a 200 µL sample, add acetonitrile and a salt mixture (e.g., Na2SO4:NaCl, 4:1 w/w) as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol[4].
-
Vortex and centrifuge to separate the layers.
-
The upper acetonitrile layer is collected for analysis.
2. Derivatization
-
Evaporate the acetonitrile extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate to create more volatile and thermally stable analytes suitable for GC analysis.
3. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a suitable injector (e.g., split/splitless).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
-
GC Column: An HP-5ms column (30 m, 0.25 mm x 0.25 µm) or a similar non-polar column[4].
-
Carrier Gas: Helium.
-
Oven Temperature Program: An optimized temperature program to ensure the separation of the derivatized epimers.
-
Run Time: Approximately 12.5 minutes[4].
4. Mass Spectrometry Detection
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine appropriate transitions for the derivatized forms of the 11-hydroxy-HHC epimers.
Data Presentation
The following tables summarize quantitative data from various published methods for the analysis of HHC and its metabolites. Note that specific resolution data for 11-hydroxy-HHC epimers are not always provided, as many methods focus on the separation of the carboxylated metabolites or do not achieve baseline separation of the hydroxylated epimers.
Table 1: LC-MS/MS Method Parameters for HHC Metabolite Analysis
| Parameter | Method 1[2] | Method 2[3] | Method 3[5] |
| Column | Waters Acquity HSS T3 (1.8 µm, 100x2.1 mm) | Not specified, but separation of HHC-COOH epimers was achieved | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | 1 mM Ammonium Formate with 0.1% Formic Acid | Not specified |
| Mobile Phase B | Acetonitrile | 1:1 Methanol:Acetonitrile with 0.1% Formic Acid | Not specified |
| Flow Rate | 0.6 mL/min | 0.8 mL/min | Not specified |
| Run Time | 2.7 min | 6.8 min | 15 min |
| LLOQ (11-OH-HHC) | Not specified for 11-OH-HHC | Not available for 11-OH-HHC | 1.0 µg/L (for HHC) |
| Epimer Separation | R-HHC-OH and S-HHC-OH co-elute | 9R- and 9S-epimers of 11-OH-HHC not baseline separated | Not specified |
Table 2: GC-MS/MS Method Parameters for HHC Metabolite Analysis
| Parameter | Method 1[4] |
| Column | HP-5ms (30 m, 0.25 mm x 0.25 µm) |
| Run Time | 12.50 min |
| Quantified Analytes | 11OH-9(R)HHC, 11OH-9(S)HHC, and others |
| Epimer Separation | Chromatographic separation of epimers was achieved |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 11-hydroxy-HHC epimers.
Metabolic Pathway of HHC
Caption: Simplified metabolic pathway of HHC.
References
- 1. 43583499.fs1.hubspotusercontent-na1.net [43583499.fs1.hubspotusercontent-na1.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 11-hydroxy-9(S)-HHC in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of 11-hydroxy-9(S)-hexahydrocannabinol (11-OH-9(S)-HHC), a key metabolite of the emerging semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). The following sections detail the metabolic pathway of HHC, a validated analytical protocol for its quantification in biological matrices, and relevant quantitative data.
Introduction
Hexahydrocannabinol (HHC) is a psychoactive cannabinoid that has recently gained popularity as a legal alternative to tetrahydrocannabinol (THC) in many regions. Understanding its metabolism and developing robust analytical methods for its detection are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. HHC is typically sold as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC. Both isomers undergo extensive metabolism in the human body, primarily through hydroxylation and subsequent oxidation. One of the major metabolites is 11-hydroxy-HHC, which exists as two epimers: 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC. This document focuses on the quantification of the 11-hydroxy-9(S)-HHC metabolite.
Metabolic Pathway of 9(S)-HHC
The metabolism of HHC is a complex process involving both Phase I and Phase II biotransformation reactions, similar to those of THC.[1][2] Phase I reactions primarily involve hydroxylation at various positions on the HHC molecule, including the C11 position, the C8 position, and the pentyl side chain, followed by oxidation to carboxylic acids.[1][2] The metabolism is stereoselective, with different preferences for the (9R) and (9S) epimers.[3] Specifically, the 9(S)-HHC epimer is preferentially hydroxylated at the C8 position, while the C11 position is the preferred site of hydroxylation for the 9(R)-HHC epimer.[3] Following Phase I metabolism, the resulting hydroxylated metabolites undergo extensive Phase II conjugation, primarily glucuronidation, to facilitate their excretion.[1][2] It is noteworthy that 11-OH-HHC and its corresponding carboxylic acid metabolite have also been identified as minor metabolites of Δ⁹-THC.[4][5][6]
Metabolic pathway of 9(S)-HHC.
Experimental Protocol: Quantification of 11-hydroxy-9(S)-HHC in Human Urine by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 11-hydroxy-9(S)-HHC in human urine samples.
Materials and Reagents
-
Reference Standards: 11-hydroxy-9(S)-HHC and its deuterated internal standard (e.g., 11-hydroxy-9(S)-HHC-d3).
-
Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid. β-glucuronidase from E. coli.
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.
Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine, add the deuterated internal standard solution.
-
Enzymatic Hydrolysis: Add β-glucuronidase solution to the urine sample to cleave the glucuronide conjugates. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours).[7][8][9]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and its internal standard should be optimized for maximum sensitivity and selectivity.
-
Experimental workflow for 11-OH-9(S)-HHC analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for HHC and its metabolites from various studies. These values can serve as a reference for method development and data interpretation.
Table 1: Method Validation Parameters for HHC Metabolites in Blood [10][11][12]
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%RSD) | Bias (%) |
| 11-OH-9R-HHC | 0.2 | 20 | <10 | <6 |
| 9R-HHC-COOH | 2.0 | 200 | <10 | <6 |
| 9S-HHC-COOH | 2.0 | 200 | <10 | <6 |
| 8-OH-9R-HHC | 0.2 | 20 | >10 | >6 |
| 9R-HHC | 0.2 | 20 | >10 | >6 |
| 9S-HHC | 0.2 | 20 | >10 | >6 |
Table 2: Concentrations of HHC and Metabolites in Biological Samples from Driving Under the Influence Cases (DUID) [10]
| Analyte | Concentration Range (ng/mL) in Blood |
| 11-OH-9R-HHC | Not explicitly stated, but was a major metabolite after 9R-HHC-COOH |
| 9R-HHC-COOH | Major metabolite |
| 9R-HHC | |
| 9S-HHC |
Table 3: Prevalence of HHC Metabolites in Forensic Traffic Cases Positive for Δ⁹-THC [5]
| Metabolite | Prevalence in Δ⁹-THC Positive Cases |
| 9R-HHC-COOH | 84% |
| 9S-HHC-COOH | 50% |
| 11-OH-9R-HHC | 15% |
Conclusion
The provided application notes and protocols offer a detailed framework for the quantification of 11-hydroxy-9(S)-HHC in biological samples. The use of a robust and validated LC-MS/MS method is essential for achieving the required sensitivity and selectivity for accurate determination of this and other HHC metabolites. The presented data and diagrams serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. As the use of HHC continues to evolve, further research into its metabolic profile and the development of comprehensive analytical methods will remain critical.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 11-Hydroxy-HHC by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in both recreational markets and scientific research. As with its analogue, delta-9-tetrahydrocannabinol (Δ⁹-THC), understanding its metabolism is crucial for pharmacokinetic studies, forensic toxicology, and drug development. One of the primary phase I metabolites of HHC is 11-hydroxy-hexahydrocannabinol (11-OH-HHC), formed through the hydroxylation of the C11-methyl group.[1] Accurate detection and quantification of 11-OH-HHC are essential for assessing HHC consumption and studying its biological effects. This document provides a detailed protocol and fragmentation analysis of 11-OH-HHC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation of 11-Hydroxy-HHC
The fragmentation of 11-OH-HHC in a mass spectrometer provides characteristic product ions that are essential for its unambiguous identification and quantification. When analyzed using positive mode electrospray ionization (ESI), 11-OH-HHC is first protonated to form the precursor ion [M+H]⁺ at an m/z of 333.[2]
Collision-induced dissociation (CID) of this precursor ion yields several key fragments. A notable fragmentation pathway involves the cleavage of the bond between the cyclohexyl ring and the pentyl-phenol group, resulting in a highly stable fragment ion. The fragmentation patterns of hydroxylated HHC compounds are generally very similar.[3] A key diagnostic fragment ion for HHC and its metabolites hydroxylated on the main ring structure is observed at m/z 193.1223.[3] This fragment helps to distinguish hydroxylation at positions 8, 9, 10, or 11 from hydroxylation on the pentyl side chain.[3]
Quantitative Data Summary
The following table summarizes the multiple reaction monitoring (MRM) transitions used for the quantification and confirmation of 11-OH-HHC (both R and S isomers) by LC-MS/MS.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| R/S-11-OH-HHC | 333 | 193 | 24 | 123 | 40 |
Proposed Fragmentation Pathway
The diagram below illustrates the proposed fragmentation pathway for 11-hydroxy-HHC under CID conditions.
Caption: Proposed fragmentation of the 11-OH-HHC precursor ion.
Experimental Protocols
This section details a representative protocol for the analysis of 11-OH-HHC in biological matrices such as urine or blood, based on established methods for cannabinoid analysis.[2][4][5]
Sample Preparation (from Urine)
-
Enzymatic Hydrolysis: To a 50 µL urine sample, add 100 µL of β-glucuronidase solution to hydrolyze the glucuronide conjugates of 11-OH-HHC.
-
Incubation: Incubate the mixture for 60 minutes at 37°C.[2]
-
Protein Precipitation: Add 0.75 mL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.[4]
-
Vortex and Centrifuge: Vortex the mixture for 20 seconds and then centrifuge for 5 minutes at 4000 x g.[4]
-
Dilution: Transfer the supernatant and dilute with 2 mL of 0.1 M aqueous acetic acid solution.[4]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Chromabond Drug II) with 2 mL of methanol (B129727), followed by 2 mL of water.[4]
-
Load the diluted supernatant onto the cartridge.
-
Wash the cartridge twice with 3 mL of water.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol or an ethyl acetate/hexane mixture).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
LC Column: A reverse-phase C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 100 x 2.1 mm) is suitable for separation.[2]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts at 40% B, increases to 80-100% B over approximately 2 minutes, holds for a short period, and then returns to initial conditions for re-equilibration.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in the data table above.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the analysis of 11-OH-HHC from biological samples.
Caption: A step-by-step workflow for 11-OH-HHC analysis.
References
In Vitro Metabolism of Hexahydrocannabinol (HHC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the in vitro metabolism of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid of increasing interest. The following sections detail the primary metabolic pathways, key metabolites identified, and standardized protocols for conducting metabolism studies using human liver microsomes (HLMs) and primary human hepatocytes.
Introduction to HHC Metabolism
Hexahydrocannabinol (HHC) is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] As with THC, HHC undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Understanding the metabolic fate of HHC is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the development of analytical methods to detect its use.
In vitro metabolism studies are essential tools for characterizing the metabolic pathways of new chemical entities like HHC. The most common in vitro systems employed are human liver microsomes (HLMs), which are rich in CYP enzymes, and primary human hepatocytes, which provide a more complete representation of hepatic metabolism, including both Phase I and Phase II enzymatic activities.
Metabolic Pathways of HHC
The metabolism of HHC primarily involves Phase I oxidation reactions followed by Phase II conjugation.[3][4] The main metabolic transformations include:
-
Monohydroxylation: The addition of a single hydroxyl group is a primary metabolic step.[4][5] Hydroxylation occurs at various positions, most notably at the 11-position to form 11-hydroxy-HHC (11-OH-HHC), and on the pentyl side chain.[3][5]
-
Oxidation: The hydroxylated metabolites can be further oxidized to form carboxylic acid derivatives.[4][5] For instance, 11-OH-HHC is oxidized to 11-nor-9-carboxy-HHC (HHC-COOH).[3]
-
Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates that can be readily excreted.[3]
-
Dehydrogenation and Ketone Formation: Other observed metabolic reactions include dehydrogenation and the formation of ketone groups.[4]
-
Hydrolysis of Acetylated Analogs: HHC acetate (B1210297) (HHC-O) first undergoes hydrolysis to HHC before further metabolism.[4]
The metabolism of HHC is stereoselective, with differences observed between the (9R)-HHC and (9S)-HHC epimers. For (9R)-HHC, metabolites with multiple biotransformations, such as dihydroxy metabolites, are generally more abundant.[4] In contrast, for (9S)-HHC, hydroxylation at the methylcyclohexyl moiety is the predominant metabolic pathway.[4]
Key Metabolites of HHC
Several key metabolites of HHC have been identified in in vitro studies. These serve as important biomarkers for assessing HHC exposure.
| Metabolite Category | Specific Metabolites Identified | Reference |
| Monohydroxylated Metabolites | 11-OH-HHC, 8-OH-HHC, 5'-OH-HHC, 4'-OH-HHC | [3][5] |
| Carboxylic Acid Metabolites | 11-nor-9-carboxy-HHC (HHC-COOH) | [3] |
| Glucuronide Conjugates | Glucuronides of various hydroxylated HHC metabolites | [3] |
Quantitative Data on HHC Metabolism
As of late 2025, specific enzyme kinetic parameters such as Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for HHC metabolism are not extensively documented in peer-reviewed literature. However, data for the structurally analogous compound, Δ⁹-THC, which is primarily metabolized by CYP2C9, CYP2C19, and CYP3A4, can provide a useful reference for researchers.[5][6][7]
Enzyme Kinetics for the Major Metabolic Pathway of Δ⁹-THC (Formation of 11-OH-THC) in Human Liver Microsomes
| Enzyme | K_m (μM) | V_max (pmol/min/mg protein) | Reference |
| CYP2C9 | ~0.77 (unbound) | Not explicitly stated | [7] |
| CYP2C19 | ~2.2 (unbound) | Not explicitly stated | [7] |
Note: The provided K_m values for THC are for the unbound fraction of the substrate. Researchers should consider protein binding in their experimental design and data interpretation.
Experimental Protocols
Protocol 1: In Vitro Metabolism of HHC using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the metabolism of HHC in HLMs.
Materials:
-
Hexahydrocannabinol (HHC)
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Incubator/shaking water bath set to 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
HHC (dissolved in a minimal amount of organic solvent, e.g., methanol (B129727) or DMSO, to achieve the desired final concentration, typically 1-10 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
Pooled HLMs (final concentration typically 0.2-1.0 mg/mL).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (or other suitable organic solvent). This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the formed metabolites.
Controls:
-
No NADPH: A control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Time Zero: A control where the quenching solvent is added immediately after the addition of the NADPH regenerating system.
-
Heat-inactivated Microsomes: A control with HLMs that have been heat-inactivated prior to the incubation to confirm that metabolism is enzyme-mediated.
Protocol 2: In Vitro Metabolism of HHC using Primary Human Hepatocytes
This protocol provides a general procedure for studying HHC metabolism in a more physiologically relevant system.
Materials:
-
Cryopreserved Primary Human Hepatocytes
-
Hepatocyte plating and culture medium
-
Collagen-coated culture plates (e.g., 24- or 48-well plates)
-
HHC
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
HHC Treatment: After cell attachment, replace the plating medium with fresh culture medium containing the desired concentration of HHC (typically 1-10 µM).
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for a specified time course (e.g., 0, 1, 3, 6, 24 hours).
-
Sample Collection: At each time point, collect the culture medium (supernatant) and the cells.
-
Metabolite Extraction from Medium: To the collected medium, add an equal volume of ice-cold acetonitrile to precipitate any proteins. Centrifuge and collect the supernatant for analysis.
-
Metabolite Extraction from Cells: Wash the cell monolayer with phosphate-buffered saline (PBS). Lyse the cells with a suitable solvent (e.g., acetonitrile or methanol) and scrape the cells. Collect the cell lysate and centrifuge to pellet cell debris. Collect the supernatant for analysis.
-
Sample Analysis: Analyze the supernatants from both the medium and cell lysate by LC-MS/MS to identify and quantify HHC and its metabolites.
Visualizations
Caption: Proposed metabolic pathway of HHC and its acetate analog.
Caption: Experimental workflow for HHC metabolism study using HLMs.
References
- 1. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]
- 2. Analytical toxicology of the semi-synthetic cannabinoid hexahydrocannabinol studied in human samples, pooled human liver S9 fraction, rat samples and drug products using HPLC-HRMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Immunoassays for HHC Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to delta-9-tetrahydrocannabinol (Δ9-THC). As its use becomes more widespread, the need for reliable methods to detect its consumption is critical for clinical and forensic toxicology. Immunoassays offer a rapid and high-throughput screening method for detecting drug metabolites. These application notes provide an overview of HHC metabolism, cross-reactivity with existing cannabinoid immunoassays, and a protocol for the development of a specific immunoassay for HHC metabolites.
HHC is metabolized in the body, primarily through oxidation and glucuronidation, in a manner similar to THC.[1][2][3] The primary metabolic route involves hydroxylation at the 11-position, followed by oxidation to a carboxylic acid.[1][4] Therefore, the main target analytes for an immunoassay designed to detect HHC consumption are its hydroxylated and carboxylated metabolites.
HHC Metabolic Pathway
The metabolic pathway of HHC involves Phase I and Phase II reactions. Phase I reactions primarily involve hydroxylation by cytochrome P450 enzymes, followed by oxidation to form carboxylic acids.[1][3][4] The most significant metabolites are 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[5] Subsequently, these metabolites undergo Phase II metabolism, where they are conjugated with glucuronic acid to increase their water solubility for excretion in urine.[1][2]
Cross-Reactivity of HHC Metabolites with THC Immunoassays
Current commercially available cannabinoid immunoassays are typically designed to detect THC-COOH. Due to structural similarities, HHC metabolites, particularly HHC-COOH, can cross-react with the antibodies used in these assays, potentially leading to a positive result.[6][7][8] The degree of cross-reactivity varies depending on the specific assay and the HHC metabolite.
| Immunoassay Kit/Method | HHC Metabolite | Cross-Reactivity (%) | Lowest Concentration Detected | Reference |
| ELISA | 9R-HHC-COOH | 120% | 5 ng/mL | [9] |
| ELISA | 9S-HHC-COOH | 48% | 10 ng/mL | [9][10] |
| CEDIA THC Immunoassay | Oxidized HHC metabolites | Positive Result (qualitative) | Not specified | [1] |
| Six Commercial Homogeneous Immunoassays | HHC carboxylic acid chiral analogs | Variable cross-reactivity | 20, 50, 100, and 1,000 ng/mL tested | [6] |
Protocol: Development of a Competitive ELISA for HHC-COOH
This protocol outlines the key steps for developing a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of HHC-COOH in biological samples.
Experimental Workflow
Materials and Reagents
-
HHC-COOH standard
-
Carrier proteins (Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Coupling reagents (e.g., EDC, NHS)
-
Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
-
Host animal for immunization (e.g., rabbit, mouse)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Primary antibody (anti-HHC-COOH)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Detailed Methodology
1. Hapten-Carrier Conjugate Synthesis
-
Objective: To make the small HHC-COOH molecule immunogenic by conjugating it to a larger carrier protein.
-
Procedure:
-
Activate the carboxyl group of HHC-COOH using a carbodiimide (B86325) crosslinker such as EDC in the presence of NHS.
-
React the activated HHC-COOH with the carrier protein (BSA for plate coating, KLH for immunization) in a suitable buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
-
2. Antibody Production
-
Objective: To generate polyclonal or monoclonal antibodies specific to HHC-COOH.
-
Procedure (Polyclonal):
-
Emulsify the HHC-COOH-KLH conjugate with an equal volume of Freund's Complete Adjuvant for the initial immunization.
-
Immunize a host animal (e.g., rabbit) with the emulsion.
-
Administer booster immunizations with the conjugate emulsified in Freund's Incomplete Adjuvant at regular intervals (e.g., every 3-4 weeks).
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.
-
Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A/G chromatography.
-
3. ELISA Plate Coating
-
Objective: To immobilize the HHC-COOH-BSA conjugate onto the surface of the microtiter plate wells.
-
Procedure:
-
Dilute the HHC-COOH-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer to remove unbound conjugate.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate three times with wash buffer. The plate is now ready for the assay or can be dried and stored.
-
4. Competitive ELISA Procedure
-
Standard/Sample Addition: Add 50 µL of HHC-COOH standards (in a range determined during optimization) or unknown samples to the coated wells.
-
Primary Antibody Addition: Add 50 µL of the diluted primary anti-HHC-COOH antibody to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C. During this step, free HHC-COOH in the sample/standard competes with the immobilized HHC-COOH-BSA for binding to the limited amount of primary antibody.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Addition: Add 100 µL of the enzyme-labeled secondary antibody (diluted in blocking buffer) to each well.
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A color will develop in inverse proportion to the amount of HHC-COOH in the sample.
-
Stop Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
5. Data Analysis and Assay Validation
-
Standard Curve: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the HHC-COOH standards. A four-parameter logistic (4-PL) curve fit is typically used.
-
Quantification: Determine the concentration of HHC-COOH in unknown samples by interpolating their absorbance values from the standard curve.
-
Validation:
-
Sensitivity: Determine the Lower Limit of Detection (LOD) and Lower Limit of Quantification (LOQ).
-
Specificity: Test for cross-reactivity with other cannabinoids (e.g., THC, CBD, and their metabolites) and structurally related compounds to ensure the assay's specificity for HHC metabolites.
-
Precision: Evaluate the intra-assay (within-run) and inter-assay (between-run) precision by analyzing replicate samples at different concentrations.
-
Accuracy: Assess the accuracy by performing spike and recovery experiments in the relevant biological matrix (e.g., urine, blood).
-
Conclusion
The development of a specific immunoassay for HHC metabolites is crucial for accurately monitoring HHC consumption. While existing THC immunoassays can show cross-reactivity with HHC metabolites, a dedicated assay will provide improved sensitivity and specificity. The protocol outlined above provides a comprehensive framework for the development and validation of a competitive ELISA for HHC-COOH, a key biomarker of HHC use. This will enable researchers and forensic toxicologists to reliably screen for HHC in biological samples.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9+ HHC & Drug Test: Does HHC Show Up? [Facts] [jitsi.cmu.edu.jm]
- 9. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 11-Hydroxy-9(S)-HHC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC).
I. Troubleshooting Guides
This section addresses specific issues that may arise during the two-stage synthesis of 11-hydroxy-9(S)-HHC, which involves the initial hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) to 9(S)-hexahydrocannabinol (9(S)-HHC), followed by the hydroxylation of 9(S)-HHC at the 11th position.
Issue 1: Low Yield of 9(S)-HHC in the Hydrogenation Step
Question: Our hydrogenation of Δ⁹-THC results in a low overall yield of HHC, and the diastereomeric ratio does not favor the desired 9(S) epimer. What factors can we optimize?
Answer:
Several factors influence the yield and stereoselectivity of Δ⁹-THC hydrogenation. The choice of catalyst and reaction conditions are critical. Hydrogenation of Δ⁹-THC has been reported to favor the formation of the 9(S)-HHC epimer.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Catalyst | Use Palladium on carbon (Pd/C) as the catalyst. Platinum-based catalysts (e.g., PtO₂) may favor the 9(R) epimer.[2] | Increased stereoselectivity towards the 9(S)-HHC epimer. |
| Incorrect Catalyst Loading | Optimize catalyst loading. A typical starting point is 5-10% w/w of the Δ⁹-THC. | Improved reaction rate and conversion without excessive side reactions. |
| Inefficient Hydrogen Pressure | Ensure adequate hydrogen pressure, typically ranging from 1 to 5 bar. | Complete reduction of the double bond, leading to higher HHC yield. |
| Inappropriate Solvent | Use an inert solvent such as ethanol, methanol, or ethyl acetate. | Proper dissolution of reactants and facilitation of the reaction. |
| Suboptimal Temperature | Conduct the reaction at a controlled temperature, generally between 25°C and 50°C. | Minimized side reactions and degradation of the product. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or HPLC to ensure completion (typically 3-72 hours). | Maximized conversion of Δ⁹-THC to HHC. |
Issue 2: Incomplete Hydroxylation of 9(S)-HHC
Question: We are experiencing incomplete conversion of 9(S)-HHC to 11-hydroxy-9(S)-HHC in the second stage of our synthesis. How can we drive the reaction to completion?
Answer:
The allylic hydroxylation at the C-11 position of the HHC molecule can be challenging. The choice of oxidizing agent and reaction conditions are key to achieving a high yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Weak Oxidizing Agent | Employ a suitable oxidizing agent for allylic hydroxylation, such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) followed by hydrolysis. | Efficient introduction of the hydroxyl group at the C-11 position. |
| Incorrect Stoichiometry | Optimize the molar ratio of the oxidizing agent to the 9(S)-HHC substrate. Start with a 1.1 to 1.5 molar excess of the oxidizing agent. | Increased conversion of the starting material. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. Allylic oxidations can be sensitive to temperature, and side reactions may occur at elevated temperatures. | Improved selectivity and yield of the desired 11-hydroxy product. |
| Inappropriate Solvent | Use a solvent that is compatible with the chosen oxidizing agent and dissolves the HHC substrate well (e.g., dioxane, dichloromethane). | Facilitation of the reaction and prevention of unwanted side reactions. |
Issue 3: Difficulty in Separating 9(S)-HHC and 9(R)-HHC Diastereomers
Question: We are struggling to separate the 9(S)-HHC and 9(R)-HHC diastereomers effectively after the hydrogenation step. What purification techniques are recommended?
Answer:
The separation of HHC diastereomers can be challenging due to their similar physical properties. Chromatographic methods are typically employed for this purpose.
Recommended Purification Methods:
| Method | Stationary Phase | Mobile Phase | Notes |
| Flash Chromatography | Silica gel | Hexane/Ethyl Acetate gradient | A cost-effective method for initial purification and separation of bulk material.[3] |
| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phase (e.g., Chiralpak AD-H) or C18 reversed-phase | Isocratic or gradient elution with solvents like isopropanol/hexane or methanol/water.[4][5] | Provides high-resolution separation for analytical and preparative scale. |
| Supercritical Fluid Chromatography (SFC) | Chiral stationary phase | Supercritical CO₂ with a co-solvent like isopropanol.[4] | An efficient and green alternative to HPLC for chiral separations. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the yield of the 9(S)-HHC epimer during hydrogenation?
A1: The choice of starting material is paramount. Starting with high-purity Δ⁹-THC is reported to favor the formation of the 9(S)-HHC epimer. Additionally, the selection of the catalyst plays a significant role; palladium on carbon (Pd/C) is generally preferred over platinum-based catalysts for this stereoselective reduction.[1][2]
Q2: What are the common byproducts in the synthesis of 11-hydroxy-HHC, and how can they be minimized?
A2: Common byproducts can include unreacted starting materials (Δ⁹-THC or 9(S)-HHC), the undesired 9(R)-HHC epimer, over-oxidized products (e.g., ketones or carboxylic acids at the C-11 position), and products of side-chain hydroxylation. To minimize these:
-
Optimize reaction conditions: Carefully control temperature, pressure, and reaction time for both the hydrogenation and hydroxylation steps.
-
Use selective reagents: Employ catalysts and oxidizing agents known for their selectivity.
-
Monitor reaction progress: Use analytical techniques like TLC or HPLC to stop the reaction at the optimal time, preventing the formation of degradation products.
Q3: How can I confirm the stereochemistry of the final 11-hydroxy-9(S)-HHC product?
A3: The stereochemistry can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of the molecule.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of your product with that of a certified reference standard of 11-hydroxy-9(S)-HHC on a chiral column can confirm its identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While mass spectrometry alone cannot distinguish between diastereomers, when coupled with a chiral GC column, it can be used for separation and identification.
Q4: Are there any safety precautions to consider during the synthesis?
A4: Yes, several safety precautions are crucial:
-
Hydrogenation: This step involves flammable hydrogen gas and pyrophoric catalysts (like Pd/C). It should be performed in a well-ventilated fume hood, using appropriate grounding and inert atmosphere techniques to prevent ignition.
-
Oxidizing Agents: Many oxidizing agents are toxic and corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use flammable solvents in a well-ventilated area and away from ignition sources.
Q5: What is the expected overall yield for the two-step synthesis of 11-hydroxy-9(S)-HHC?
A5: The overall yield can vary significantly depending on the optimization of each step. The hydrogenation of THC to HHC can proceed in high yields (often exceeding 90%). The subsequent allylic hydroxylation is typically a lower-yielding step. A realistic overall yield for the two-step process would likely be in the range of 30-50%, depending on the efficiency of both the reaction and the purification processes.
III. Experimental Protocols
The following are generalized protocols for the two-stage synthesis of 11-hydroxy-9(S)-HHC. These should be considered as a starting point, and optimization will be necessary for specific laboratory conditions and desired scale.
Protocol 1: Stereoselective Hydrogenation of Δ⁹-THC to 9(S)-HHC
This protocol is based on the general principle of catalytic hydrogenation of cannabinoids.
Caption: Workflow for the hydrogenation of Δ⁹-THC to 9(S)-HHC.
Protocol 2: Allylic Hydroxylation of 9(S)-HHC to 11-hydroxy-9(S)-HHC
This protocol is an inferred method based on known allylic oxidation reactions of similar compounds.
Caption: Workflow for the hydroxylation of 9(S)-HHC.
IV. Data Presentation
Table 1: Typical Reaction Parameters for Δ⁹-THC Hydrogenation
| Parameter | Condition | Influence on Yield and Selectivity |
| Starting Material | High-purity Δ⁹-THC | Favors the formation of 9(S)-HHC. |
| Catalyst | 5-10% Pd/C | Selective for the desired 9(S) epimer. |
| Solvent | Ethanol | Good solubility for reactants. |
| Hydrogen Pressure | 1-5 bar | Ensures complete reduction. |
| Temperature | 25-50 °C | Minimizes side reactions. |
| Reaction Time | 3-72 hours | Monitored for reaction completion. |
| Typical Yield | >90% (total HHC) | High conversion is generally achievable. |
| Typical 9(S):9(R) Ratio | ~2:1 to 4:1 | Varies with specific conditions. |
Table 2: Typical Reaction Parameters for Allylic Hydroxylation of 9(S)-HHC
| Parameter | Condition | Influence on Yield and Selectivity |
| Starting Material | Purified 9(S)-HHC | Purity is crucial to avoid side reactions. |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Selective for allylic C-H oxidation. |
| Solvent | Dioxane | Aprotic solvent suitable for this reaction. |
| Stoichiometry | 1.1 - 1.5 eq. of SeO₂ | A slight excess drives the reaction to completion. |
| Temperature | 60-80 °C | Balances reaction rate and selectivity. |
| Reaction Time | 4-24 hours | Monitored for optimal conversion. |
| Typical Yield | 30-60% | Variable, requires optimization. |
V. Logical Relationships
References
Technical Support Center: Stereoselective Synthesis of 11-Hydroxy-HHC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC).
Introduction to Stereochemical Challenges
The synthesis of 11-hydroxy-HHC presents significant stereochemical challenges due to the presence of multiple chiral centers. The molecule has stereoisomers at the C9 position, typically (9R)-HHC and (9S)-HHC, and the introduction of a hydroxyl group at the C11 position creates an additional chiral center, resulting in (11R) and (11S) epimers. The biological activity of these diastereomers can vary significantly, making stereocontrol a critical aspect of the synthesis for therapeutic applications.
The primary route to introduce the 11-hydroxy group stereoselectively is through the reduction of an 11-keto-HHC precursor. The facial selectivity of this reduction is influenced by the steric and electronic environment of the carbonyl group, the choice of reducing agent, and the reaction conditions. Furthermore, the separation of the resulting diastereomers is often a non-trivial task.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reduction of 11-keto-HHC with sodium borohydride (B1222165) (NaBH₄) is not stereoselective. How can I improve the diastereomeric ratio?
A1: Low diastereoselectivity with NaBH₄ is a common issue due to its relatively small size, allowing it to approach the ketone from multiple directions with similar ease. Here are several strategies to enhance stereoselectivity:
-
Use of a Bulky Reducing Agent: Sterically hindered reducing agents can significantly improve diastereoselectivity. K-selectride (potassium tri-sec-butylborohydride) is a bulkier alternative that often favors the formation of one diastereomer over the other. For instance, in the reduction of analogous C9-ketones in cannabinoid synthesis, K-selectride has been shown to produce the α-axial alcohol exclusively, whereas NaBH₄ may yield a mixture of epimers.
-
Chelation-Controlled Reduction (Luche Reduction): The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can dramatically alter the stereochemical outcome of a NaBH₄ reduction. This method, known as the Luche reduction, can in some cases invert the stereoselectivity compared to NaBH₄ alone. The cerium ion coordinates to the carbonyl oxygen, influencing the trajectory of the hydride attack.
-
Temperature Optimization: Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state with the lowest activation energy. It is recommended to perform the reduction at low temperatures (e.g., -78 °C) and monitor the reaction progress carefully.
Q2: I am observing a significant amount of side products in my synthesis. What are the common side products and how can I minimize their formation?
A2: Side product formation is a common challenge in cannabinoid synthesis. Potential side products in the synthesis of 11-hydroxy-HHC can include:
-
Bisalkylated Cannabinoids: These can arise from the reaction of the resorcinol (B1680541) precursor with two equivalents of the terpene alcohol during the initial condensation step. To minimize this, a careful control of stoichiometry is crucial.
-
Incomplete Reduction: If the reduction of the 11-keto group is incomplete, you will have a mixture of the starting material and the desired product, complicating purification. Ensure you are using a sufficient excess of the reducing agent and allowing for adequate reaction time.
-
Over-reduction or Other Functional Group Reductions: While less common with milder reducing agents like NaBH₄, more potent hydrides could potentially reduce other functional groups in the molecule if not properly controlled.
To minimize side products, ensure the purity of your starting materials, maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, and carefully control the reaction stoichiometry and temperature.
Q3: I am struggling to separate the (11R)- and (11S)-hydroxy-HHC diastereomers. What are the recommended purification methods?
A3: The separation of the 11-hydroxy-HHC epimers is a known challenge due to their similar physical properties. The following chromatographic techniques are recommended:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and has been successfully applied to the separation of HHC diastereomers. It often provides better resolution and faster separations compared to traditional HPLC.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a suitable chiral stationary phase (CSP) is a common method for separating enantiomers and diastereomers. Screening different chiral columns and mobile phase compositions is often necessary to achieve baseline separation. Polysaccharide-based CSPs are a good starting point for method development.[1][2]
-
Flash Chromatography: While less effective for baseline separation of closely related diastereomers, flash chromatography can be used for initial purification to remove major impurities. A careful selection of the stationary and mobile phases can sometimes provide partial separation.
Q4: How can I confirm the stereochemistry of my synthesized 11-hydroxy-HHC isomers?
A4: Determining the absolute stereochemistry of your products is crucial. The following methods can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons.
-
Chiral Derivatization: Derivatizing the alcohol with a chiral agent, such as Mosher's acid chloride, forms diastereomeric esters that can often be distinguished and quantified by NMR or chromatography. This allows for the determination of the enantiomeric excess and, by comparison to known standards, the absolute configuration.
-
X-ray Crystallography: If you can obtain a suitable crystal of one of the purified isomers, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
Data Presentation
Table 1: Comparison of Reducing Agents for Ketone Reduction in Cannabinoid Analogs
| Reducing Agent | Precursor | Diastereomeric Ratio (Product 1 : Product 2) | Reference |
| NaBH₄ | C9-keto-HHC analog | Mixture of epimers | |
| K-selectride | C9-keto-HHC analog | Exclusive formation of α-axial alcohol | |
| NaBH₄ with CeCl₃ | Saturated steroidal ketones | Inversion of axial/equatorial ratio compared to NaBH₄ alone | [3] |
Experimental Protocols
General Protocol for Stereoselective Reduction of 11-keto-HHC (Illustrative)
Please note: This is a general protocol and may require optimization for your specific substrate and desired stereoisomer.
-
Preparation: Dissolve 11-keto-HHC in a suitable anhydrous solvent (e.g., methanol (B129727) for NaBH₄, or THF for K-selectride) under an inert atmosphere (argon or nitrogen) and cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Addition of Reducing Agent: Slowly add a solution of the chosen reducing agent (e.g., NaBH₄ or K-selectride) to the cooled solution of the ketone. The molar excess of the reducing agent will need to be optimized.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution, or acetone).
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using an appropriate chromatographic technique (e.g., flash chromatography, preparative HPLC, or SFC) to separate the diastereomers.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Co-elution of 11-hydroxy-HHC Isomers in HPLC
Welcome to the technical support center for the chromatographic analysis of cannabinoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC) isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Issue: Poor or no separation of 11-hydroxy-HHC isomers.
When encountering co-elution of 11-hydroxy-HHC isomers, a systematic approach to method development and optimization is crucial. The following steps provide guidance on how to improve the resolution between these closely related compounds.
1. Mobile Phase Optimization:
The composition of the mobile phase is a critical factor in achieving separation. Slight adjustments can significantly impact the selectivity and resolution of your analysis.
-
Organic Modifier: The choice and ratio of organic solvent to aqueous buffer can alter selectivity. If you are using acetonitrile (B52724), consider switching to methanol (B129727) or using a ternary mixture of water, acetonitrile, and methanol. The interaction of the analytes with the stationary phase can be modified by the solvent's properties.
-
Additives: The addition of acidic modifiers like formic acid or acetic acid can improve peak shape and influence retention times. Buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used to control the pH and ionic strength of the mobile phase, which can be particularly effective for polar cannabinoids. For instance, varying the concentration of ammonium formate has been shown to shift the retention of acidic cannabinoids, and similar principles can be applied to hydroxylated isomers.
-
Gradient Profile: If using a gradient elution, adjusting the slope can improve resolution. A shallower gradient provides more time for the isomers to interact with the stationary phase, potentially leading to better separation.
2. Stationary Phase Selection:
The choice of HPLC column is fundamental to a successful separation. If mobile phase optimization is insufficient, a different stationary phase chemistry may be required.
-
Reverse-Phase Columns: C18 columns are a common starting point for cannabinoid analysis. However, different C18 chemistries from various manufacturers can offer different selectivities. For challenging separations, consider columns with alternative bonding, such as C30, phenyl-hexyl, or biphenyl (B1667301) phases, which can provide different retention mechanisms. A pentafluorophenyl (PFP) column has been shown to be effective in separating THC isomers and could be a viable option for 11-hydroxy-HHC.
-
Chiral Columns: Since 11-hydroxy-HHC isomers can exist as enantiomers and diastereomers, a chiral stationary phase (CSP) may be necessary for complete separation. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated success in separating other cannabinoid isomers.[1][2] Normal-phase chromatography with chiral columns is often employed for these separations.
3. Temperature and Flow Rate adjustments:
-
Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down the diffusion of the analytes. Conversely, increasing the temperature can decrease viscosity and analysis time, but may reduce resolution. The effect of temperature should be evaluated empirically.
-
Flow Rate: Reducing the flow rate can enhance separation efficiency by allowing more time for equilibrium between the mobile and stationary phases. However, this will also increase the run time.
Frequently Asked Questions (FAQs)
Q1: Why are my 11-hydroxy-HHC isomers co-eluting?
A1: 11-hydroxy-HHC isomers are structurally very similar, often differing only in the spatial arrangement of a hydroxyl group (diastereomers) or as non-superimposable mirror images (enantiomers). This similarity in their physicochemical properties makes them difficult to separate using standard HPLC methods, leading to co-elution.
Q2: I'm using a standard C18 column and still see co-elution. What should I try next?
A2: If a standard C18 column is not providing adequate separation, you can try a few strategies. First, optimize your mobile phase by trying different organic modifiers (e.g., methanol instead of acetonitrile) or adding modifiers like formic acid or ammonium formate. You can also adjust the gradient profile to be shallower. If these adjustments do not work, consider a column with a different selectivity, such as a PFP or a biphenyl stationary phase.
Q3: When should I consider using a chiral column?
A3: If you have confirmed that your sample contains enantiomers of 11-hydroxy-HHC, a chiral column will likely be necessary for separation. Achiral columns can separate diastereomers, but not enantiomers. Polysaccharide-based chiral columns are a good starting point for cannabinoid enantiomer separation.[1][2]
Q4: Can I use mass spectrometry to resolve co-eluting isomers?
A4: While mass spectrometry (MS) is a powerful tool for identification, it cannot distinguish between isomers that have the same mass-to-charge ratio (m/z) and similar fragmentation patterns if they co-elute chromatographically. Tandem mass spectrometry (MS/MS) can sometimes help if the isomers produce unique fragment ions, but chromatographic separation is the most reliable method for quantification.
Q5: What are some typical starting conditions for separating 11-hydroxy-HHC isomers?
A5: Based on methods developed for HHC and its metabolites, a good starting point for reversed-phase HPLC would be a C18 or PFP column with a mobile phase consisting of water and acetonitrile or methanol with 0.1% formic acid.[3] A gradient from approximately 60% to 100% organic solvent can be a good initial approach. For chiral separations, a normal-phase method with a polysaccharide-based chiral column and a mobile phase of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol) is a common choice.[2]
Experimental Protocols
Example Protocol 1: Reversed-Phase HPLC-MS/MS for 11-hydroxy-HHC Isomer Analysis
This protocol is adapted from methods used for the analysis of HHC and its metabolites in biological samples.
-
Column: Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm)[3] or Agilent Infinity Lab Poroshell 120 PFP (2.7 µm, 100 x 4.6 mm)
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid[3]
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 35-45 °C
-
Injection Volume: 0.5 - 10 µL
-
Gradient:
-
Start at 40-60% B
-
Increase to 80-100% B over 2-5 minutes
-
Hold at 100% B for 0.5-1 minute
-
Return to initial conditions and re-equilibrate
-
-
Detection: Mass Spectrometry (MS)
Example Protocol 2: Chiral HPLC for Cannabinoid Isomer Separation
This protocol is a general approach for chiral separations of cannabinoids and can be adapted for 11-hydroxy-HHC isomers.
-
Column: CHIRALPAK® IK or similar polysaccharide-based chiral column[1]
-
Mobile Phase: n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 to 99:1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
Quantitative Data Summary
The following table summarizes chromatographic conditions from various studies that have successfully separated cannabinoid isomers, which can be used as a starting point for optimizing the separation of 11-hydroxy-HHC isomers.
| Column | Mobile Phase | Analytes Separated | Reference |
| Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm) | A: Water + 0.1% formic acid; B: Acetonitrile | R/S-HHC-OH isomers (partially) | [3] |
| Agilent Infinity Lab Poroshell 120 PFP (2.7 µm, 100 x 4.6 mm) | A: Water + 0.1% formic acid; B: Methanol + 0.05% formic acid | 11-OH-Δ8-THC and 11-OH-Δ9-THC (baseline) | |
| Kinetex EVO C18 (2.6 µm, 100 x 2.1 mm) | A: 1 mM ammonium formate + 0.1% formic acid; B: 1:1 Methanol:Acetonitrile + 0.1% formic acid | 9R- and 9S-epimers of 11-OH-HHC (not baseline) | [4] |
| Raptor ARC-18 (2.7 µm, 150 x 4.6 mm) | 25% (5 mM ammonium formate + 0.1% formic acid) and 75% (acetonitrile + 0.1% formic acid) | Diastereomers of HHC | [5] |
| CHIRALPAK® IK-3 | Hexane-Dichloromethane (80:20 v/v) | Cannabichromene and Cannabicyclol enantiomers | [1] |
| CHIRALPAK IB N-3 | Hexane-Isopropanol (90:10) | Δ6a,10a-THC and Δ10-THC isomers | [2] |
Visualizations
References
- 1. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol | MDPI [mdpi.com]
- 5. kcalabs.com [kcalabs.com]
Technical Support Center: Enhancing Sensitivity for 11-Hydroxy-HHC Detection in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 11-hydroxy-hexahydrocannabinol (11-OH-HHC) detection in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting 11-OH-HHC in urine?
A1: The primary challenge is that 11-OH-HHC is extensively metabolized in the body and predominantly exists in urine as a glucuronide conjugate.[1][2] This conjugated form is not readily detectable by standard analytical methods like LC-MS/MS or GC-MS. To accurately quantify the total 11-OH-HHC concentration, a hydrolysis step is necessary to cleave the glucuronic acid moiety.[2][3]
Q2: Why is enzymatic hydrolysis preferred over alkaline hydrolysis for 11-OH-HHC?
A2: 11-OH-HHC, similar to 11-OH-THC, is linked to glucuronic acid via an ether bond.[2] Alkaline hydrolysis is effective for ester-linked glucuronides (like that of THC-COOH) but is not efficient at cleaving these more stable ether bonds.[2] Enzymatic hydrolysis using β-glucuronidase is the recommended method for cleaving ether-linked glucuronides, thereby increasing the concentration of the free, detectable form of 11-OH-HHC.[2][3]
Q3: Which analytical technique is more sensitive for 11-OH-HHC detection, LC-MS/MS or GC-MS?
A3: Both LC-MS/MS and GC-MS can be highly sensitive for the detection of 11-OH-HHC, but LC-MS/MS is often preferred for its ability to analyze the hydrolyzed sample directly without the need for derivatization.[4][5] However, for GC-MS analysis, derivatization (e.g., silylation) is crucial to improve the volatility and thermal stability of 11-OH-HHC, which significantly enhances sensitivity.[6][7] A GC-MS/MS method was specifically developed to further increase sensitivity for HHC metabolites when LC-MS/MS and GC-SIM-MS were insufficient.[5]
Q4: Can immunoassays be used for 11-OH-HHC screening?
A4: Some immunoassays designed for THC-COOH may show cross-reactivity with HHC metabolites, leading to positive screening results.[3][4] However, these results are presumptive and require confirmation by a more specific method like LC-MS/MS or GC-MS to avoid false positives.[4]
Troubleshooting Guides
Low or No Detection of 11-OH-HHC
| Potential Cause | Troubleshooting Steps |
| Incomplete Enzymatic Hydrolysis | - Verify Enzyme Activity: Ensure the β-glucuronidase is from a reliable source and has not expired. Test with a positive control (e.g., a certified reference material of a glucuronide conjugate).- Optimize Incubation Conditions: Ensure the pH, temperature, and incubation time are optimal for the specific enzyme used. For example, some recombinant β-glucuronidases can achieve efficient hydrolysis in as little as 15 minutes at room temperature, while others may require overnight incubation at 37°C.[8][9]- Check for Inhibitors: Urine matrix can contain inhibitors of β-glucuronidase. Consider diluting the sample or using a different enzyme source. |
| Inefficient Sample Extraction (SPE or LLE) | - Check pH: The pH of the sample and solvents is critical for efficient extraction. For cannabinoids, ensure the pH is adjusted appropriately for the chosen extraction method.[10]- Review Solvent Selection: Ensure the wash and elution solvents have the appropriate polarity. For SPE, a wash solvent that is too strong can lead to analyte loss, while an elution solvent that is too weak will result in incomplete recovery.[10][11]- Optimize Flow Rate (SPE): A high flow rate during sample loading can lead to breakthrough and loss of the analyte.[10] |
| Poor Derivatization (GC-MS) | - Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure all glassware, solvents, and the dried extract are free of water.[6]- Optimize Reaction Conditions: Check the temperature and reaction time for the derivatization step. For silylation with MSTFA, heating at 60-80°C for 15-30 minutes is common.[7][12]- Use a Catalyst: The addition of a catalyst like TMCS can improve the efficiency of the silylation reaction.[7] |
| Sub-optimal LC-MS/MS Parameters | - Optimize Ionization Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to maximize the signal for 11-OH-HHC.[4]- Confirm MS/MS Transitions: Use appropriate precursor and product ions for 11-OH-HHC. For R/S-HHC-OH, transitions such as 333 > 193 and 333 > 123 have been reported.[4] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 11-hydroxy metabolites of cannabinoids from various studies. Note that data for 11-OH-HHC is still emerging, and values for 11-OH-THC are often used as a reference point due to their structural similarity.
| Analyte | Method | Matrix | LOD | LOQ |
| 11-OH-THC | LC-MS/MS | Urine | 0.005 ng/mL | - |
| 11-OH-THC | LC-MS/MS | Urine | - | 2 µg/L |
| 11-OH-THC | LC-MS/MS | Urine | 0.5 µg/L | 0.5 µg/L |
| R/S-HHC-OH | LC-MS/MS | Urine | - | - |
| 11-OH-THC | GC-MS/MS | Hair | 0.03 pg/mg | 0.1 pg/mg |
| 11-OH-THC | GC/MS | Blood Serum | 0.1 µg/L | 0.8 µg/L |
| 11-OH-THC | LC-MS/MS | Plasma | 0.5 µg/l | 1.0 µg/l |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of 11-OH-HHC Glucuronide
This protocol is a general guideline and should be optimized based on the specific β-glucuronidase enzyme used.
-
To 1 mL of urine sample in a glass tube, add an internal standard.
-
Add the appropriate volume of buffer to adjust the pH to the optimal range for the enzyme (e.g., pH 6.8 for some recombinant enzymes).[8]
-
Add the specified units of β-glucuronidase (e.g., 2000 IU).[8]
-
Vortex the mixture gently.
-
Incubate at the recommended temperature and time (e.g., 37°C for 16 hours, or shorter times for rapid-hydrolysis enzymes).[8]
-
After incubation, proceed to the sample extraction step.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of cannabinoids from hydrolyzed urine using a mixed-mode SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of 0.1 M sodium acetate (B1210297) buffer (pH 6.0).[13] Do not allow the cartridge to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the cartridge at a slow flow rate (1-2 mL/min).[13]
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under maximum vacuum for 5-10 minutes.
-
Elution: Elute the 11-OH-HHC with 2 mL of an appropriate solvent mixture (e.g., 1% acetic acid in 75:25 hexane:ethyl acetate).[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS or for derivatization for GC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To the hydrolyzed urine sample, add 2 mL of a suitable buffer to adjust the pH (e.g., acetic acid to create an acidic pH).
-
Add 5 mL of an immiscible organic solvent mixture (e.g., hexane:ethyl acetate 9:1 v/v).[12]
-
Vortex or gently mix for 10-15 minutes to ensure thorough extraction.
-
Centrifuge at 2500-3000 rpm for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent mixture for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue for analysis.
Protocol 4: Derivatization for GC-MS Analysis (Silylation)
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[12] The addition of a catalyst like 1% trimethylchlorosilane (TMCS) can be beneficial.[7]
-
Cap the vial tightly and heat at 60-80°C for 15-30 minutes.[7][12]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for the detection of 11-OH-HHC in urine.
Caption: Metabolic pathway of HHC and the role of hydrolysis in detection.
References
- 1. Analysis of Cannabinoids and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kurabiotech.com [kurabiotech.com]
- 10. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
"troubleshooting matrix effects in 11-hydroxy-HHC analysis"
Welcome to the technical support center for the analysis of 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on mitigating matrix effects.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of 11-hydroxy-HHC.
Question: I am observing significant signal suppression for my 11-hydroxy-HHC analyte. What are the likely causes and how can I resolve this?
Answer:
Signal suppression in LC-MS/MS analysis is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1] For 11-hydroxy-HHC analysis in biological matrices like plasma, blood, or urine, the primary culprits are often phospholipids (B1166683), salts, and proteins.[1]
Here is a systematic approach to troubleshoot and mitigate signal suppression:
Troubleshooting Workflow for Signal Suppression
Caption: A stepwise workflow for troubleshooting signal suppression in 11-hydroxy-HHC analysis.
1. Review Internal Standard (IS) Performance: The ideal internal standard is a stable isotope-labeled (SIL) version of 11-hydroxy-HHC (e.g., 11-hydroxy-HHC-d3). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing accurate correction.[1] If the SIL-IS signal is also suppressed, it strongly indicates a matrix effect. If a structural analog is used, its effectiveness in compensating for matrix effects may be limited.[1]
2. Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components before analysis.[1][2] Consider these techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Oasis PRiME HLB has been shown to be effective for cannabinoid extraction, minimizing matrix effects to less than 10%.
-
Liquid-Liquid Extraction (LLE): LLE can be a cost-effective method for reducing matrix effects.[2]
-
Protein Precipitation (PPT): While a simpler method, PPT may not remove all interfering phospholipids and could be less effective than SPE or LLE.[3]
3. Optimize Chromatographic Conditions: Improving the separation of 11-hydroxy-HHC from co-eluting matrix components can significantly reduce signal suppression.[1]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
4. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, this approach may also lower the analyte concentration, potentially impacting sensitivity.
Question: My results show poor reproducibility and high variability between samples. Could this be due to matrix effects?
Answer:
Yes, inconsistent matrix effects are a common cause of poor reproducibility in bioanalytical methods. The composition of biological matrices can vary significantly between individuals, leading to different degrees of ion suppression or enhancement for each sample.
To address this, a robust method validation is crucial. Here are key validation parameters to assess and improve reproducibility:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Precision | The closeness of agreement between a series of measurements. | CV < 15% (for QCs), < 20% (for LLOQ)[4][5] |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of nominal value (for QCs), ±20% (for LLOQ)[4][5] |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components. | CV < 15% across different lots of matrix |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible, though not necessarily 100% |
Experimental Protocol: Assessing Matrix Effects
A common method to quantify matrix effects involves comparing the analyte response in the presence and absence of the matrix.
References
Technical Support Center: Stability of 11-hydroxy-9(S)-HHC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common questions and challenges related to the stability of 11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) in various solvents. Ensuring the stability of your analyte is critical for accurate quantification and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for 11-hydroxy-9(S)-HHC in common laboratory solvents?
Currently, there is a lack of specific, publicly available long-term stability data for 11-hydroxy-9(S)-HHC in common laboratory solvents such as methanol, acetonitrile (B52724), and ethanol. However, based on the behavior of structurally similar cannabinoids like Δ⁹-THC and its hydroxylated metabolites, it is crucial to assume that 11-hydroxy-9(S)-HHC is susceptible to degradation. Stability can be influenced by factors such as temperature, light exposure, pH, and the presence of oxygen.[1][2] It is highly recommended to perform in-house stability studies under your specific experimental conditions.
Q2: What are the primary factors that can affect the stability of 11-hydroxy-9(S)-HHC in solution?
Several factors can impact the stability of cannabinoids in solution:
-
Temperature: Higher temperatures generally accelerate the degradation of cannabinoids.[1] For long-term storage, frozen conditions (e.g., -20°C or -70°C) are recommended.[1][3]
-
Light: Exposure to UV light can cause significant degradation of cannabinoids.[4] Solutions should always be stored in amber or opaque containers to protect them from light.[5]
-
Oxygen: Oxidation can lead to the degradation of cannabinoids, for example, the conversion of THC to cannabinol (B1662348) (CBN).[2] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[5]
-
pH: Acidic or alkaline conditions can catalyze the degradation or isomerization of cannabinoids.[2] For instance, CBD is known to be unstable in acidic conditions.[5] It is advisable to use buffered solutions if pH is a concern for your application.
-
Solvent Purity: Impurities in solvents can potentially react with the analyte, leading to degradation. Always use high-purity, HPLC, or MS-grade solvents.
Q3: How significant is the issue of cannabinoid adsorption to labware?
Adsorption to labware is a critical issue, especially when working with low-concentration solutions of lipophilic compounds like cannabinoids.[6] This can lead to a significant loss of the analyte and result in inaccurate quantification.
-
Plastics vs. Glass: Plastics, particularly polystyrene and polypropylene (B1209903), are more prone to cannabinoid adsorption than glass.[6][7][8]
-
Minimizing Adsorption: To minimize adsorption, it is recommended to use silanized glass vials for storage and sample preparation.[1] If plasticware must be used, polypropylene is often preferred over polystyrene. Running a preliminary experiment to quantify the extent of adsorption to your specific labware is a good practice.[6]
Q4: For how long can I expect my 11-hydroxy-9(S)-HHC solution to be stable?
Without specific studies on 11-hydroxy-9(S)-HHC, a definitive timeframe cannot be provided. However, a study on the stability of Δ⁹-THC and its metabolites, including 11-hydroxy-THC (HO-THC), in blood and plasma provides some insights. In this study, no significant loss was observed for any of the cannabinoids within the first month when stored at 4°C or -10°C.[1] However, at room temperature, the concentrations of THC and HO-THC decreased significantly after two months.[1] For any new batch of solutions, it is best practice to establish stability under your intended storage and handling conditions.
Troubleshooting Guides
This guide will help you identify and resolve common issues encountered during experiments involving 11-hydroxy-9(S)-HHC solutions.
Issue 1: Inconsistent or Lower-Than-Expected Concentrations
-
Possible Cause 1: Analyte Degradation.
-
Solution: Review your storage and handling procedures. Ensure solutions are stored at low temperatures (≤ -20°C for long-term), protected from light, and in tightly sealed containers. Consider preparing fresh solutions more frequently.
-
-
Possible Cause 2: Adsorption to Labware.
-
Solution: Switch to silanized glass vials for all steps of your experiment, from stock solutions to autosampler vials. If using plastic pipette tips, minimize the contact time between the tip and the solution. You can test for adsorption by comparing the concentration of a standard immediately after preparation to its concentration after being stored in the labware for a certain period.[6]
-
-
Possible Cause 3: Solvent Evaporation.
-
Solution: Ensure that all vials and containers are properly sealed with high-quality caps (B75204) and septa. Store solutions at low temperatures to minimize evaporation. For quantitative analysis, use of an internal standard can help to correct for minor volume changes.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram
-
Possible Cause 1: Analyte Degradation.
-
Solution: Degradation of 11-hydroxy-9(S)-HHC can lead to the formation of new compounds that will appear as extra peaks in your chromatogram. Compare the chromatogram of a freshly prepared standard to that of an older one to identify potential degradation products. Stress testing (e.g., exposure to heat or light) can help to intentionally generate degradation products for identification.[9]
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure the purity of your solvent and the cleanliness of your labware. Run a solvent blank to check for contaminants.
-
Data Presentation
As there is limited direct stability data for 11-hydroxy-9(S)-HHC, the following table provides data for the structurally similar 11-hydroxy-Δ⁹-THC in blood, which can serve as a preliminary reference. Researchers should generate their own data for their specific solvent and storage conditions.
Table 1: Stability of 11-hydroxy-Δ⁹-THC (20 ng/mL) in Blood Over Time at Different Temperatures [1]
| Storage Temperature | Time | Mean Concentration (% of Initial) |
| Room Temperature | 2 months | Significantly decreased |
| Room Temperature | 6 months | 56% |
| 4°C | 4 months | No statistically significant change |
| -10°C | 4 months | No statistically significant change |
Table 2: User-Generated Stability Data for 11-hydroxy-9(S)-HHC
(This table is a template for researchers to populate with their own experimental data.)
| Solvent | Concentration | Storage Temp. | Time Point | % Recovery (Mean ± SD) | Notes (e.g., appearance of degradation products) |
| e.g., Acetonitrile | e.g., 10 µg/mL | e.g., 4°C | Day 0 | 100% | |
| Day 7 | |||||
| Day 30 | |||||
| e.g., Methanol | e.g., 10 µg/mL | e.g., -20°C | Day 0 | 100% | |
| Day 7 | |||||
| Day 30 |
Experimental Protocols
Protocol for a Short-Term Stability Study of 11-hydroxy-9(S)-HHC in Solution
Objective: To determine the stability of 11-hydroxy-9(S)-HHC in a specific solvent under defined storage conditions over a short period (e.g., 30 days).
Materials:
-
11-hydroxy-9(S)-HHC certified reference material
-
High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Volumetric flasks (Class A)
-
Silanized glass amber vials with PTFE-lined caps
-
Analytical balance
-
Validated analytical instrument (e.g., HPLC-UV/DAD or LC-MS/MS)
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of 11-hydroxy-9(S)-HHC and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a working solution at a relevant concentration (e.g., 10 µg/mL) by diluting the stock solution.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze the working solution in triplicate using your validated analytical method to establish the initial concentration.
-
Sample Aliquoting and Storage: Aliquot the working solution into multiple amber glass vials, ensuring each vial is filled to a similar volume and tightly sealed. Divide the vials into groups for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Time Point Analysis: At predetermined time points (e.g., Day 1, Day 3, Day 7, Day 14, Day 30), remove three vials from each storage condition. Allow the vials to equilibrate to room temperature before analysis.
-
Data Analysis: Analyze the samples in triplicate. Calculate the mean concentration at each time point and express it as a percentage of the initial (T0) concentration. The analyte is considered stable if the concentration remains within a predefined range (e.g., 90-110% of the initial concentration).
Visualizations
Caption: Workflow for a typical stability study of 11-hydroxy-9(S)-HHC in solution.
Caption: Troubleshooting flowchart for low or inconsistent analytical results.
References
- 1. Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability testing for medical Cannabis - What needs to be considered - GMP Journal [gmp-journal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]
Technical Support Center: Purification of 11-hydroxy-9(S)-hexahydrocannabinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 11-hydroxy-9(S)-hexahydrocannabinol (11-OH-HHC).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying 11-hydroxy-9(S)-HHC are chromatographic techniques. These include:
-
Flash Chromatography: Often used for initial, rapid purification of larger quantities of the compound from a crude reaction mixture.
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilized for final purification to achieve high purity levels, especially for separating closely related isomers and impurities. Reversed-phase HPLC with a C18 stationary phase is a common choice for cannabinoids.[1][2]
-
Solid-Phase Extraction (SPE): Primarily used for sample clean-up and concentration before analytical or preparative chromatography.[1]
Q2: What are the typical stationary and mobile phases used for the purification of 11-OH-HHC?
A2: The choice of stationary and mobile phases depends on the specific chromatographic technique and the polarity of the target compound and impurities.
-
For Reversed-Phase HPLC:
-
Stationary Phase: C18 (octadecyl silica) is the most widely used stationary phase for cannabinoid purification.[1][2]
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol (B129727) or ethanol (B145695) is typically used.[2] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.
-
-
For Normal-Phase Flash Chromatography:
-
Stationary Phase: Silica (B1680970) gel is the standard stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly used.
-
Q3: What are some of the common impurities encountered during the synthesis and purification of 11-OH-HHC?
A3: During the synthesis of HHC and its hydroxylated metabolites, several byproducts can be formed. These may include:
-
Diastereomers of HHC and 11-OH-HHC.
-
Unreacted starting materials and reagents.
-
Other hydroxylated or oxidized derivatives of HHC.
-
Byproducts from the acid-catalyzed cyclization of CBD, if that is the starting material, such as 8-hydroxy-iso-HHC and various THC isomers.
Q4: How can I monitor the purity of my 11-OH-HHC fractions?
A4: The purity of the collected fractions can be assessed using analytical techniques such as:
-
Analytical High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Thin-Layer Chromatography (TLC) for rapid, qualitative assessment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Preparative HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase to ensure the analyte is in a single ionic state. | |
| Column degradation. | Replace the column if it has been used extensively or with harsh mobile phases. | |
| Poor Resolution Between Peaks | Inefficient mobile phase gradient. | Optimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting compounds. |
| Incorrect stationary phase. | Consider a different stationary phase with alternative selectivity if resolution on C18 is insufficient. | |
| High flow rate. | Reduce the flow rate to increase the interaction time between the analyte and the stationary phase. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a high-quality solvent mixer. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Column equilibration is insufficient. | Equilibrate the column with the initial mobile phase for a sufficient time before each injection. | |
| High Backpressure | Blockage in the system (e.g., frits, tubing). | Systematically check and clean or replace blocked components. |
| Particulate matter from the sample. | Filter the sample through a 0.22 µm or 0.45 µm filter before injection. | |
| Buffer precipitation in the mobile phase. | Ensure the buffer is soluble in the highest organic concentration of the gradient. Flush the system with water if precipitation is suspected. |
Flash Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Perform TLC analysis to determine the optimal solvent system for separation before running the column. |
| Column channeling. | Ensure the column is packed uniformly. Dry packing followed by careful wettening can sometimes lead to better packing. | |
| Sample loaded in a strong solvent. | Dissolve the sample in a minimal amount of a weak solvent (e.g., the initial mobile phase) before loading. | |
| Cracked or Disturbed Silica Bed | Rapid changes in solvent polarity. | Use a gradual change in solvent polarity (gradient elution) rather than abrupt changes (step gradient). |
| Column running dry. | Always maintain the solvent level above the top of the silica bed. | |
| Compound Elutes Too Quickly or Too Slowly | Incorrect solvent polarity. | Adjust the polarity of the mobile phase. For normal phase, increase the proportion of the polar solvent (e.g., ethyl acetate) to decrease retention time, and vice versa. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC for 11-hydroxy-9(S)-HHC Purification
Objective: To purify 11-hydroxy-9(S)-HHC to >98% purity.
Materials:
-
Crude 11-hydroxy-9(S)-HHC extract
-
HPLC-grade methanol
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
Methodology:
-
Sample Preparation: Dissolve the crude extract in methanol to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade methanol
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 228 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic wash)
-
30.1-35 min: 70% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to 11-hydroxy-9(S)-HHC.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary (Expected):
| Parameter | Value |
| Column Loading | 50 - 250 mg per injection |
| Typical Yield | 70 - 90% (depending on crude purity) |
| Purity Achieved | > 98% |
| Run Time per Sample | 35 minutes |
Protocol 2: Normal-Phase Flash Chromatography for Initial Purification
Objective: To perform an initial clean-up of a crude reaction mixture containing 11-hydroxy-9(S)-HHC.
Materials:
-
Crude 11-hydroxy-9(S)-HHC reaction mixture
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Column Loading: Carefully load the sample onto the top of the silica bed.
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the compounds.
-
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Analysis and Pooling: Analyze the fractions by TLC or analytical HPLC. Pool the fractions containing the desired compound.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure.
Quantitative Data Summary (Expected):
| Parameter | Value |
| Silica to Crude Ratio | 20:1 to 50:1 (w/w) |
| Typical Yield | 60 - 80% |
| Purity Achieved | 80 - 95% |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of 11-hydroxy-9(S)-HHC.
Cannabinoid Receptor Signaling Pathway
This compound, like other cannabinoids, is expected to exert its effects primarily through the cannabinoid receptors, CB1 and CB2.
Caption: Simplified signaling pathway of cannabinoid receptors.
References
"reducing in-source fragmentation of 11-hydroxy-HHC in MS"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the in-source fragmentation of 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC) during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for 11-hydroxy-HHC analysis?
A: In-source fragmentation, also known as source-induced dissociation (SID), is the breakdown of an analyte molecule within the ion source of the mass spectrometer, prior to mass analysis.[1][2] This process is primarily caused by excess energy transferred to the ions through high voltages or temperatures in the source region.[1][3][4] For a molecule like 11-hydroxy-HHC, which is a key metabolite for confirming the consumption of HHC, excessive in-source fragmentation is problematic because it:[5][6][7]
-
Reduces Precursor Ion Intensity: It depletes the abundance of the intact molecular ion ([M+H]⁺), making accurate mass determination and quantification challenging.[1]
-
Complicates Spectral Interpretation: It generates numerous fragment ions that can clutter the mass spectrum, making it difficult to identify the target analyte confidently.[1]
-
Impacts Sensitivity and Reproducibility: If the fragmentation is not stable and reproducible, it can lead to inaccurate and unreliable quantitative results.
Like its analogue 11-hydroxy-THC, 11-hydroxy-HHC is susceptible to facile fragmentation, often through the neutral loss of a water molecule.[8] Therefore, controlling in-source conditions is critical for robust analysis.
Q2: What are the primary instrumental parameters that cause in-source fragmentation?
A: The main factors are energetic conditions within the ion source that can be controlled by the user. The most influential parameters include:
-
High Cone Voltage: Also referred to as fragmentor voltage, declustering potential, or orifice voltage, this is the most common cause.[3][9] This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. Higher voltages impart more kinetic energy to the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Source and Desolvation Temperatures: Elevated temperatures can transfer excess thermal energy to the analyte ions, causing them to become unstable and fragment.[1][3]
Q3: My 11-hydroxy-HHC spectrum shows a dominant fragment ion and a very weak or absent precursor ion. What is the first thing I should check?
A: The first and most critical parameter to check is the cone voltage (or its equivalent on your specific instrument). This setting has the most direct impact on the kinetic energy of the ions entering the mass spectrometer. A high cone voltage is often intentionally used to induce fragmentation for structural elucidation but can be detrimental for quantification.[9] Start by reducing this voltage in a stepwise manner to find a balance between efficient ion transmission and minimal fragmentation.
Q4: How do I systematically optimize the cone voltage to reduce fragmentation?
A: A systematic approach is crucial. This is best done by directly infusing a standard solution of 11-hydroxy-HHC into the mass spectrometer to get a stable signal. Then, acquire spectra while gradually decreasing the cone voltage in small, discrete steps (e.g., 5-10 V increments). Monitor the intensity of the desired precursor ion (e.g., [M+H]⁺) and the problematic fragment ion(s) at each step. The optimal cone voltage will be the value that provides the highest precursor ion signal with the lowest possible fragment ion signal.
Q5: Besides cone voltage, what other source parameters can I adjust?
A: If lowering the cone voltage is insufficient, you should next optimize the temperature and gas flow settings. It is recommended to adjust one parameter at a time to clearly observe its effect.
-
Desolvation Temperature: Decrease this temperature in increments of 25-50 °C. This reduces the thermal energy applied to the ions as the solvent is evaporated.[1]
-
Source Temperature: Similarly, decrease the source temperature in 10-20 °C increments to minimize thermal stress on the analyte.[1]
-
Nebulizer Gas Flow: Optimize the nebulizer gas pressure or flow rate. This affects the size of the ESI droplets and the efficiency of the desolvation process, which can indirectly influence ion stability.[1]
Q6: Can my choice of mobile phase affect in-source fragmentation?
A: Yes, the mobile phase can play a role. While it doesn't directly cause fragmentation, it can influence the ionization process and the stability of the resulting ion.
-
Additives: Trifluoroacetic acid (TFA) is known to be an ion suppressor in some cases and can sometimes affect ion stability.[3] Using a weaker acid like formic acid is generally preferred for ESI-MS.
-
Adduct Formation: Sometimes, adduct ions (e.g., [M+Na]⁺ or [M+NH₄]⁺) can be more stable and less prone to fragmentation than the protonated molecule ([M+H]⁺).[3] If you observe stable adducts, it may be beneficial to promote their formation by adding a small amount of the corresponding salt (e.g., sodium acetate) to the mobile phase and targeting the adduct ion for analysis.
Q7: Are there alternative ionization techniques that can help?
A: Yes. If you continue to struggle with fragmentation using Electrospray Ionization (ESI), consider other soft ionization techniques, which are designed to impart less energy to the analyte during the ionization process.[10][11] Suitable alternatives for LC-MS include:
-
Atmospheric Pressure Chemical Ionization (APCI): Often better for less polar and more thermally stable compounds.[10]
-
Atmospheric Pressure Photoionization (APPI): Can be effective for a wide range of compounds, including non-polar molecules that are challenging to ionize by ESI or APCI.[10]
Troubleshooting Guide & Experimental Protocols
This section provides a structured approach to diagnosing and resolving issues with in-source fragmentation.
Key MS Parameter Adjustments for Reducing Fragmentation
The following table summarizes the key parameters to adjust. It is recommended to modify them sequentially, starting with the cone voltage.
| Parameter | Recommended Action | Rationale | Potential Trade-Off |
| Cone Voltage (Fragmentor, Declustering Potential) | Decrease in 5-10 V increments | Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation.[1][3] | May decrease overall ion signal if set too low. |
| Desolvation Temperature | Decrease in 25-50 °C increments | Reduces the thermal energy imparted to the ions, preserving the precursor ion.[1] | Inefficient desolvation can lead to solvent clusters and reduced signal intensity. |
| Source Temperature | Decrease in 10-20 °C increments | Minimizes thermal stress on the analyte, similar to desolvation temperature. | May affect overall ionization efficiency. |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Affects droplet size and desolvation efficiency. An optimal flow can improve ionization without causing excessive fragmentation.[1] | Suboptimal flow can lead to poor sensitivity or an unstable spray. |
Detailed Experimental Protocol: Systematic Optimization of Cone Voltage
This protocol outlines a method for finding the optimal cone voltage to minimize 11-hydroxy-HHC fragmentation while maintaining a strong signal.
1. Materials:
- 11-hydroxy-HHC analytical standard.
- LC-MS grade solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
- Syringe pump and infusion line connected to the MS source.
2. Procedure:
- Prepare Standard Solution: Prepare a solution of 11-hydroxy-HHC at a typical working concentration (e.g., 100 ng/mL) in the LC-MS grade solvent.
- Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using the syringe pump at a stable flow rate (e.g., 10-20 µL/min). This provides a continuous and stable signal, isolating the effects of source parameter changes from chromatographic variability.
- Set Initial MS Parameters:
- Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range for 11-hydroxy-HHC and its expected fragments.
- Set desolvation and source temperatures to moderate, standard values for your instrument.
- Start with a relatively high cone voltage where you observe significant fragmentation (e.g., 50-70 V).
- Stepwise Voltage Reduction:
- Acquire a mass spectrum at the initial high cone voltage.
- Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step). Allow the signal to stabilize and acquire a spectrum at each new voltage setting.
- Continue this process until you reach a very low cone voltage (e.g., 10-20 V).
- Data Analysis:
- Create a plot of ion intensity vs. cone voltage for both the precursor ion ([M+H]⁺) and the major fragment ion(s).
- Identify the cone voltage that provides the highest intensity for the precursor ion while minimizing the intensity of the fragment ion. This will be your optimal value for minimizing in-source fragmentation.
Visualizations
The following diagrams illustrate key concepts and workflows related to managing in-source fragmentation.
Caption: Conceptual diagram illustrating the location of in-source vs. in-analyzer fragmentation.
Caption: Troubleshooting workflow for diagnosing and minimizing in-source fragmentation.
Caption: Key MS parameters and their relationship to the mechanisms of in-source fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 11-hydroxy-9(S)-HHC and 11-hydroxy-9(R)-HHC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other related cannabinoids. This process results in the formation of two diastereomers, (9R)-HHC and (9S)-HHC, which differ in the stereochemistry at the C9 position. It is well-established that the 9(R)-epimer exhibits significantly greater cannabimimetic activity, comparable to that of Δ⁹-THC, while the 9(S)-epimer is considerably less active.
Following administration, HHC undergoes metabolism in the body, primarily through oxidation by cytochrome P450 enzymes. One of the major metabolic pathways is hydroxylation at the C11 position, leading to the formation of 11-hydroxy-HHC (11-OH-HHC). Given the pronounced difference in activity between the parent HHC isomers, a critical question for researchers is the comparative activity of their respective 11-hydroxylated metabolites: 11-hydroxy-9(S)-HHC and 11-hydroxy-9(R)-HHC. This guide provides a comprehensive comparison based on available experimental data.
Activity at Cannabinoid Receptors
The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors. The interaction of a ligand with these receptors is characterized by its binding affinity (Ki) and its functional activity (EC50), which measures the concentration required to elicit a half-maximal response.
While direct experimental data for the binding affinity and functional activity of the individual 11-hydroxy-HHC isomers is limited in publicly available literature, the activity of the parent compounds provides a strong basis for inference. It is widely accepted that the activity of HHC is predominantly due to the 9(R) isomer.[1][2]
Table 1: Cannabinoid Receptor Binding Affinity (Ki) and Functional Activity (EC50) of HHC Isomers and Δ⁹-THC
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) |
| 9(R)-HHC | CB1 | 15 ± 0.8[1] | 3.4 ± 1.5[1] |
| CB2 | 13 ± 0.4[1] | 6.2 ± 2.1[1] | |
| 9(S)-HHC | CB1 | 176 ± 3.3[1] | 57 ± 19[1] |
| CB2 | 105 ± 26[1] | 55 ± 10[1] | |
| Δ⁹-THC | CB1 | 15 ± 4.4[1] | 3.9 ± 0.5[1] |
| CB2 | 9.1 ± 3.6[1] | 2.5 ± 0.7[1] |
Qualitative statements in the literature suggest that this disparity in activity extends to their 11-hydroxy metabolites. The metabolite of the more active 9(R)-HHC, referred to as 11-OH-9β-HHC, is reported to retain significant activity, comparable to HHC itself. Conversely, the 11-OH-9α-HHC isomer, derived from the less active 9(S)-HHC, is considered to be significantly less active.[3] This is consistent with the general understanding of structure-activity relationships for classical cannabinoids, where the stereochemistry of the C9 methyl group plays a crucial role in receptor interaction.[1]
In Vivo Effects
The psychoactive effects of cannabinoids are primarily mediated by the CB1 receptor in the central nervous system. Given that 11-hydroxy-Δ⁹-THC is a potent psychoactive metabolite of Δ⁹-THC, it is hypothesized that 11-hydroxy-9(R)-HHC is also a major contributor to the overall effects of HHC administration. Early studies in Rhesus monkeys indicated that acylated 11-OH-HHC metabolites are psychoactive.
Metabolic Pathways and Signaling
The metabolic conversion of HHC to its 11-hydroxy metabolites is a critical step in its pharmacological profile. This process is analogous to the metabolism of Δ⁹-THC to the more potent 11-hydroxy-Δ⁹-THC.
Figure 1: Proposed metabolic activation and signaling pathway of 11-hydroxy-HHC isomers.
Upon binding to CB1 or CB2 receptors, which are coupled to inhibitory G-proteins (Gαi/o), the active cannabinoids, particularly 11-hydroxy-9(R)-HHC, are expected to inhibit adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger involved in numerous cellular processes.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Workflow:
Figure 2: General workflow for a cannabinoid receptor binding assay.
Functional Activity Assay (cAMP Inhibition)
This assay measures the functional potency (EC50) of a compound by quantifying its ability to inhibit the production of cAMP in cells expressing cannabinoid receptors.
Workflow:
Figure 3: General workflow for a cAMP functional assay.
Conclusion
Based on the available data for the parent HHC compounds and qualitative reports on their metabolites, it is strongly indicated that 11-hydroxy-9(R)-HHC is the significantly more active isomer compared to 11-hydroxy-9(S)-HHC at both CB1 and CB2 receptors. The activity of 11-hydroxy-9(R)-HHC is likely comparable to that of its parent compound, 9(R)-HHC, and contributes significantly to the overall pharmacological and psychoactive effects of HHC.
Further research, including the synthesis and direct biological evaluation of the individual 11-hydroxy-HHC isomers, is necessary to provide precise quantitative data on their receptor binding affinities and functional potencies. Such studies will be crucial for a complete understanding of HHC pharmacology and for the development of any potential therapeutic applications.
References
A Comparative Analysis of the Psychoactive Effects of Hexahydrocannabinol (HHC) and its Metabolite, 11-Hydroxy-HHC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the psychoactive profiles of Hexahydrocannabinol (HHC) and its primary active metabolite, 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC). The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes the available experimental data, outlines detailed methodologies for key experiments, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained considerable attention for its structural similarity to delta-9-tetrahydrocannabinol (THC) and its reported milder psychoactive effects.[1][2] Like THC, HHC undergoes metabolism in the body, primarily through hydroxylation, to form active metabolites, with 11-hydroxy-HHC being a key product.[3] Understanding the psychoactive properties of this metabolite is crucial for a comprehensive assessment of HHC's overall pharmacological profile. While direct comparative studies on the psychoactive effects of HHC and 11-hydroxy-HHC are limited, this guide synthesizes the existing data on HHC and outlines the established experimental protocols that would be employed for a direct comparison.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for HHC, with a focus on its interaction with the cannabinoid type 1 (CB1) receptor, which mediates the psychoactive effects of cannabinoids. Data for 11-hydroxy-HHC is largely unavailable in the current scientific literature; therefore, the corresponding cells are marked as "Data not available." This highlights a significant gap in the current understanding of HHC's pharmacology.
| Parameter | HHC (9R-HHC Isomer) | HHC (9S-HHC Isomer) | 11-hydroxy-HHC |
| CB1 Receptor Binding Affinity (Ki) | ~15 nM | ~176 nM | Data not available |
| CB1 Receptor Functional Activity (EC50) | ~3.4 nM | ~57 nM | Data not available |
| In Vivo Psychoactive Potency (Rodent Models) | Data available (qualitative) | Data available (qualitative) | Data not available |
Note: HHC is typically produced as a mixture of two epimers, 9R-HHC and 9S-HHC. The 9R-HHC epimer is considered the more biologically active of the two, with a binding affinity for the CB1 receptor comparable to that of THC.[1][4] The 9S-HHC epimer exhibits a significantly lower binding affinity.[1]
Signaling Pathways and Metabolism
The psychoactive effects of HHC and its metabolite, 11-hydroxy-HHC, are primarily mediated through their interaction with the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a signaling cascade that ultimately leads to the modulation of neurotransmitter release in the brain.
The metabolic conversion of HHC to 11-hydroxy-HHC is a critical step in its pharmacological activity. This process, which occurs primarily in the liver, is analogous to the metabolism of THC to its more potent metabolite, 11-hydroxy-THC.
References
A Comparative Analysis of the Pharmacokinetics of 11-Hydroxy-HHC and 11-Hydroxy-THC
A detailed guide for researchers and drug development professionals on the metabolic fate of HHC and THC, focusing on their primary active metabolites, 11-hydroxy-HHC and 11-hydroxy-THC.
This guide provides a comprehensive comparison of the pharmacokinetic properties of 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC) and 11-hydroxy-delta-9-tetrahydrocannabinol (11-hydroxy-THC). While direct comparative studies are limited, this document synthesizes available data from various sources to offer a clear overview for the scientific community.
Executive Summary
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to delta-9-tetrahydrocannabinol (THC) in some regions.[1] Both HHC and THC undergo hepatic metabolism to form their respective 11-hydroxy metabolites, which are pharmacologically active and contribute significantly to the overall effects of the parent compounds.[1][2] Understanding the pharmacokinetic profiles of these metabolites is crucial for predicting their efficacy, duration of action, and potential for accumulation. This guide presents a side-by-side comparison of the available pharmacokinetic data for 11-hydroxy-HHC and 11-hydroxy-THC, details the experimental methodologies used to obtain this data, and illustrates the metabolic pathways and experimental workflows.
Pharmacokinetic Data Comparison
The following tables summarize the available pharmacokinetic parameters for 11-hydroxy-HHC and 11-hydroxy-THC. It is important to note that the data are derived from separate studies with varying methodologies, which may influence the results. Therefore, a direct comparison should be made with caution.
Table 1: Pharmacokinetic Parameters of 11-Hydroxy-HHC (from HHC Administration)
| Parameter | Oral Administration (25 mg HHC) | Inhalative Administration (3 puffs from HHC vape) |
| Cmax (Maximum Concentration) | 3.66 - 9.49 ng/mL | 0.93 - 4.76 ng/mL |
| Tmax (Time to Maximum Concentration) | ~2 - 4 hours | Not explicitly stated, but likely rapid |
| t1/2 (Half-life) | Median: 2.58 h (Range: 1.97 - 2.87 h) | Not explicitly stated, but distinct plateau observed |
| Biological Matrix | Serum | Serum |
| Analytical Method | HPLC-MS/MS | HPLC-MS/MS |
| Source | [3] | [3] |
Table 2: Pharmacokinetic Parameters of 11-Hydroxy-THC (from THC Administration)
| Parameter | Oral Administration (Various Doses) | Smoked/Inhaled Administration (Various Doses) |
| Cmax (Maximum Concentration) | 2 - 14.2 ng/mL | 0 - 11.1 µg/L |
| Tmax (Time to Maximum Concentration) | 0.5 - 4 hours | ~10 minutes |
| t1/2 (Half-life) | 12 - 36 hours | 2.0 +/- 0.3 h |
| Biological Matrix | Plasma, Serum | Plasma, Serum |
| Analytical Method | LC-MS/MS, GC-MS | GC-MS |
| Source | [4][5] | [6][7] |
Metabolic Pathways
The metabolic conversion of HHC and THC to their 11-hydroxy derivatives is a critical step in their pharmacology. This process is primarily mediated by cytochrome P450 enzymes in the liver.
Metabolic pathways of HHC and THC.
Experimental Protocols
The data presented in this guide were obtained through various experimental methodologies. Below are generalized protocols typical for pharmacokinetic studies of cannabinoids.
1. Human Pharmacokinetic Study of HHC
-
Study Design: An open-label study with two groups of three healthy volunteers each.[3]
-
Administration:
-
Sample Collection: Serum samples were collected at various time points up to 48 hours post-administration.[3]
-
Analytical Method: Quantification of (9R/9S)-HHC, 11-hydroxy-HHC, and (9R/9S)-HHC carboxylic acid was performed using a fully validated HPLC-MS/MS method.[3]
2. Human Pharmacokinetic Study of THC
-
Study Design: Controlled administration studies with healthy volunteers.
-
Administration:
-
Sample Collection: Plasma or serum samples were collected at multiple time points post-administration.
-
Analytical Method: Quantification of THC and its metabolites, including 11-hydroxy-THC, was typically performed using GC-MS or LC-MS/MS.[8][9][10]
Typical experimental workflow for a pharmacokinetic study.
Discussion and Conclusion
The available data suggests that both 11-hydroxy-HHC and 11-hydroxy-THC are rapidly formed metabolites. After oral administration of the parent compound, 11-hydroxy-HHC appears to have a shorter half-life compared to the wide range reported for 11-hydroxy-THC. However, the significant differences in study design, particularly the dosage and route of administration, make a direct comparison challenging.
For researchers and drug development professionals, these findings underscore the need for further, well-controlled, head-to-head comparative pharmacokinetic studies of 11-hydroxy-HHC and 11-hydroxy-THC. Such studies would provide a more definitive understanding of their relative potencies, durations of action, and safety profiles, which is essential for the development of novel cannabinoid-based therapeutics and for informing public health and regulatory policies. The analytical methods described in the cited literature, primarily LC-MS/MS and GC-MS, provide robust and sensitive tools for the accurate quantification of these metabolites in biological matrices.[8][9][11][12][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic properties of delta9-tetrahydrocannabinol in serum and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BASi® | Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms [basinc.com]
- 9. Simultaneous quantification of Δ9-tetrahydrocannabinol, 11-hydroxy-Δ9-tetrahydrocannabinol, and 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in human plasma using two-dimensional gas chromatography, cryofocusing, and electron impact-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis for delta 9-THC, 11-hydroxy-delta 9-THC, and 9-carboxy-delta 9-THC in plasma using GC/CI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 43583499.fs1.hubspotusercontent-na1.net [43583499.fs1.hubspotusercontent-na1.net]
Cross-Reactivity of HHC Metabolites in THC Immunoassays: A Comparative Guide
The increasing prevalence of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid, presents a significant challenge to conventional drug testing methodologies. Due to the structural similarity between HHC and delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, HHC and its metabolites can cross-react with immunoassays designed to detect THC, potentially leading to false-positive results.[1] This guide provides a comparative analysis of the cross-reactivity of HHC metabolites in commonly used THC immunoassays, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in interpreting screening results accurately.
Executive Summary
Standard THC immunoassays are not specific for Δ⁹-THC and can exhibit significant cross-reactivity with various cannabinoids, including the metabolites of HHC. The primary metabolites of HHC, 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH), are structurally analogous to the respective metabolites of Δ⁹-THC. This structural mimicry is the basis for their cross-reactivity in antibody-based screening tests. The extent of this cross-reactivity is dependent on the specific immunoassay, the particular HHC metabolite, and its stereochemistry. Notably, the 9R stereoisomer of HHC-COOH has been shown to exhibit higher cross-reactivity than its 9S counterpart in certain enzyme-linked immunosorbent assays (ELISAs).
Data Presentation: Cross-Reactivity of HHC Metabolites in THC Immunoassays
The following table summarizes the quantitative data on the cross-reactivity of HHC metabolites in various THC immunoassays.
| Metabolite | Immunoassay Type | Immunoassay Kit/Platform | Cross-Reactivity (%) | Concentration for Positive Result | Reference |
| 9R-HHC-COOH | ELISA | Not Specified | 120% | Not Specified | [1] |
| 9S-HHC-COOH | ELISA | Not Specified | 48% | Not Specified | [1] |
| 11-nor-9(R)-carboxy-HHC | ELISA | Immunalysis Cannabinoids Direct | Positive | 5 ng/mL | [2][3] |
| 11-nor-9(S)-carboxy-HHC | ELISA | Immunalysis Cannabinoids Direct | Negative | 5 ng/mL | [2][3] |
| HHC-COOH (chiral analogs) | Homogeneous Immunoassay | Abbott, CEDIA, DRI, Lin-Zhi, Roche, Syva | Variable | Not Specified |
Experimental Protocols
Homogeneous Enzyme Immunoassay (HEIA) for Cannabinoids in Urine
This protocol provides a general procedure for determining the cross-reactivity of HHC metabolites using a homogeneous enzyme immunoassay.
a. Principle: This assay is a competitive immunoassay where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme activity is proportional to the concentration of the drug in the sample.[4][5]
b. Reagents and Materials:
-
Calibrators and controls
-
Antibody/Substrate Reagent
-
Enzyme-Drug Conjugate Reagent
-
Urine samples fortified with HHC metabolites at various concentrations
-
Automated clinical chemistry analyzer
c. Procedure:
-
Bring all reagents and samples to the analyzer's required temperature.
-
The automated analyzer pipettes a specific volume of the sample, calibrator, or control into a reaction cuvette.
-
The antibody/substrate reagent is added, and the solution is mixed.
-
After a brief incubation period, the enzyme-drug conjugate reagent is added.
-
The rate of absorbance change is measured photometrically at a specific wavelength (e.g., 340 nm).
-
The analyzer calculates the results by comparing the rate of the unknown sample to the rate of the calibrators.
d. Calculation of Cross-Reactivity: Percent cross-reactivity is typically calculated using the following formula: % Cross-Reactivity = (Concentration of THC-COOH at cutoff / Concentration of cross-reactant at cutoff) x 100
Enzyme-Linked Immunosorbent Assay (ELISA) for Cannabinoids in Blood or Urine
This protocol outlines a general procedure for assessing the cross-reactivity of HHC metabolites using an ELISA.
a. Principle: This is a competitive solid-phase immunoassay. The drug in the sample competes with a drug-enzyme conjugate for binding to a limited number of antibody sites coated on a microtiter plate. After a washing step, a substrate is added, and the resulting color development is inversely proportional to the drug concentration in the sample.[6]
b. Reagents and Materials:
-
Antibody-coated microtiter plates
-
Calibrators and controls
-
Enzyme-drug conjugate (e.g., HRP-conjugate)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute acid)
-
Blood or urine samples fortified with HHC metabolites
-
Microplate reader
c. Procedure:
-
Add a specific volume of calibrators, controls, and fortified samples to the wells of the antibody-coated microtiter plate.
-
Add the enzyme-drug conjugate to each well.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).[7]
-
Wash the wells multiple times with wash buffer to remove unbound components.[7]
-
Add the substrate solution to each well and incubate for a specified period to allow for color development (e.g., 30 minutes).[7]
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance in each well using a microplate reader at a specific wavelength (e.g., 450 nm).[7]
d. Calculation of Cross-Reactivity: The concentration of the HHC metabolite that produces a response equivalent to the THC-COOH cutoff calibrator is determined. The percent cross-reactivity is then calculated as described for the HEIA method.
Mandatory Visualization
Caption: HHC metabolism and immunoassay cross-reactivity pathway.
Caption: General workflow for immunoassay cross-reactivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homogeneous enzyme immunoassay for cannabinoids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Homogeneous enzyme immunoassay for cannabinoids in urine. | Semantic Scholar [semanticscholar.org]
- 6. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Cannabinoid Receptor Binding Affinity of 11-hydroxy-9(S)-HHC and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) and related cannabinoids to the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Due to a lack of direct experimental data for the binding affinity of 11-hydroxy-9(S)-HHC, this guide presents the available data for its parent compound, 9(S)-HHC, along with other relevant cannabinoids for comparison. The potential impact of 11-hydroxylation on the binding affinity of 9(S)-HHC is discussed based on established structure-activity relationships within the cannabinoid class.
Quantitative Data Summary
The binding affinities (Ki in nM) of several key cannabinoids to human CB1 and CB2 receptors are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| 9(S)-HHC | 176 ± 3.3[1] | 105 ± 26[1] |
| 9(R)-HHC | 15 ± 0.8[1] | 13 ± 0.4[1] |
| Δ⁹-THC | 15 ± 4.4[1] | 9.1 ± 3.6[1] |
| 11-hydroxy-Δ⁹-THC | Potent Agonist | Potent Agonist |
| 11-hydroxy-9(S)-HHC | Not Experimentally Determined | Not Experimentally Determined |
Note: The binding affinity of 11-hydroxy-Δ⁹-THC, the major active metabolite of Δ⁹-THC, is well-established to be potent at both CB1 and CB2 receptors.[2] This suggests that 11-hydroxylation can be a critical determinant of cannabinoid activity. While direct data for 11-hydroxy-9(S)-HHC is unavailable, it is hypothesized that this metabolite would also exhibit significant binding affinity, potentially greater than its parent compound, 9(S)-HHC.
Experimental Protocols
The determination of cannabinoid receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., 11-hydroxy-9(S)-HHC) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human CB1 or CB2 receptor.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP55,940 or [³H]WIN55,212-2.
-
Test Compound: The unlabeled cannabinoid to be tested (e.g., 11-hydroxy-9(S)-HHC).
-
Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.
-
Wash Buffer: A buffer used to remove unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester or similar vacuum filtration device.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the cannabinoid receptor of interest.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up a series of assay tubes or a 96-well plate.
-
To each tube/well, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of each tube/well through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on each filter using a scintillation counter. The amount of radioactivity is proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Below are diagrams illustrating the experimental workflow for determining cannabinoid receptor binding affinity and the general signaling pathway of cannabinoid receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified cannabinoid receptor signaling pathway.
Discussion
The stereochemistry at the 9-position of the hexahydrocannabinol (B1216694) (HHC) molecule significantly influences its binding affinity for cannabinoid receptors. The 9(R)-HHC epimer demonstrates a much higher affinity for both CB1 and CB2 receptors compared to the 9(S)-HHC epimer.[1] In fact, the binding affinity of 9(R)-HHC is comparable to that of Δ⁹-THC, a well-known potent cannabinoid.[1]
The process of 11-hydroxylation is a key metabolic step for many cannabinoids, often resulting in metabolites with altered pharmacological activity. For instance, 11-hydroxy-Δ⁹-THC is a major active metabolite of THC that contributes significantly to its psychoactive effects.[3] This is attributed to its high affinity for the CB1 receptor.
While direct experimental data on the binding affinity of 11-hydroxy-9(S)-HHC is not currently available in the public domain, we can infer its potential activity based on the known structure-activity relationships of cannabinoids. It is plausible that the addition of a hydroxyl group at the 11-position of 9(S)-HHC could increase its binding affinity for both CB1 and CB2 receptors. This is because the 11-hydroxy group can form additional hydrogen bonds with the receptor binding pocket, thereby enhancing the ligand-receptor interaction.
However, without empirical data, this remains a hypothesis. Further research, employing the experimental protocol outlined above, is necessary to definitively determine the binding profile of 11-hydroxy-9(S)-HHC and its potential as a pharmacologically active compound. Such studies would be crucial for a comprehensive understanding of the metabolic activation of HHC and for the development of novel cannabinoid-based therapeutics.
References
A Comparative Analysis of HHC Metabolites in Blood and Urine for Researchers and Drug Development Professionals
Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid, has gained considerable attention in the scientific and medical communities. Understanding its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and the development of reliable analytical methods for its detection. This guide provides a comprehensive comparative analysis of HHC metabolites in two primary biological matrices: blood and urine. We will delve into the quantitative differences in metabolite profiles, detection windows, and the detailed experimental protocols for their analysis, supported by experimental data from recent studies.
Executive Summary
The analysis of HHC and its metabolites presents distinct profiles in blood and urine, largely governed by the body's metabolic and excretory pathways. Blood analysis is indicative of recent HHC exposure, with the parent compound and primary metabolites detectable for a relatively short period. In contrast, urine analysis offers a much wider window of detection, primarily identifying secondary, more water-soluble metabolites that have been processed for excretion. Recent research highlights that while 11-nor-9(R)-carboxy-HHC is the most abundant metabolite in blood, 8(R)-hydroxy-9(R)-HHC is the most prevalent in urine[1][2]. This fundamental difference underscores the importance of selecting the appropriate biological matrix based on the specific objectives of the research or diagnostic assay.
HHC Metabolism: A Brief Overview
Similar to Tetrahydrocannabinol (THC), HHC undergoes extensive phase I and phase II metabolism, primarily in the liver. The primary metabolic reactions involve hydroxylation and oxidation, followed by glucuronidation to increase water solubility for urinary excretion. The main metabolites include 11-hydroxy-HHC (11-OH-HHC), an active metabolite, and 11-nor-9-carboxy-HHC (HHC-COOH), an inactive terminal metabolite. The stereochemistry of HHC (9R-HHC and 9S-HHC isomers) also influences its metabolism and the resulting metabolite profile[3].
Figure 1: Simplified metabolic pathway of HHC.
Quantitative Comparison of HHC Metabolites: Blood vs. Urine
The following table summarizes the quantitative data on the concentrations of key HHC metabolites found in blood and urine, based on available scientific literature. It is important to note that concentrations can vary significantly based on the dosage, route of administration, frequency of use, and individual metabolic differences.
| Metabolite | Blood/Serum Concentration Range (ng/mL) | Urine Concentration Range (ng/mL) | Key Observations |
| (9R)-HHC | 2.75 - 12.0[4] | Detectable in low amounts[4] | Parent compound is more readily detected in blood shortly after use. |
| (9S)-HHC | 1.07 - 4.39[4] | Detectable in low amounts[4] | Generally found in lower concentrations than (9R)-HHC in blood[4]. |
| 11-OH-HHC | 0.93 - 9.49[4] | Found in considerable amounts[5] | An active metabolite present in both matrices. |
| (9R)-HHC-COOH | 1.66 - 37.1 | < LLOQ - 20.2[4] | The major metabolite detected in blood[6]. |
| (9S)-HHC-COOH | Very small amounts detectable | < LLOQ - 8.92[4] | Predominantly found in urine compared to blood[4]. |
| 8(R)OH-9(R)-HHC | Most prevalent metabolite in urine[1][2] | A key urinary biomarker for HHC consumption. | |
| 8(S)OH-9(S)-HHC | Not detected | Detected only in urine[1][2] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Accurate quantification of HHC metabolites requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are representative experimental protocols for the analysis of HHC metabolites in blood and urine.
Analysis of HHC Metabolites in Blood (Serum/Plasma)
A validated method for the simultaneous quantification of HHC and its metabolites in blood often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) and analysis by LC-MS/MS[6].
1. Sample Preparation:
-
Protein Precipitation: To 250 µL of plasma or blood, add an internal standard solution. Precipitate proteins by adding a solvent like acetonitrile.
-
Extraction: Perform LLE with a solvent mixture such as hexane/ethyl acetate (B1210297) or utilize an SPE cartridge to clean up the sample and concentrate the analytes.
-
Reconstitution: Evaporate the extracted solvent and reconstitute the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system.
2. LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with a modifier like formic acid or ammonium (B1175870) acetate and an organic solvent such as methanol (B129727) or acetonitrile[7].
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Use electrospray ionization (ESI) in both positive and negative modes to detect different analytes[8].
Figure 2: Experimental workflow for blood analysis.
Analysis of HHC Metabolites in Urine
Due to the presence of glucuronidated metabolites, urine analysis often requires a hydrolysis step to cleave the glucuronic acid moiety before extraction and analysis.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a urine sample, add a buffer and a β-glucuronidase enzyme solution. Incubate the mixture to ensure complete hydrolysis of the conjugated metabolites.
-
Extraction: Similar to blood, perform either LLE or SPE to isolate the analytes from the urine matrix.
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used. The gradient elution will be optimized to separate the various HHC metabolites.
-
Mass Spectrometry: ESI-MS/MS in MRM mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard to ensure accurate identification and quantification[7].
Figure 3: Experimental workflow for urine analysis.
Conclusion
The comparative analysis of HHC metabolites in blood and urine reveals distinct advantages and limitations for each matrix. Blood analysis provides a snapshot of recent HHC use, with the parent compound and primary metabolites being the main targets. In contrast, urine analysis offers a longer detection window and is more suitable for identifying exposure over a wider timeframe, with conjugated and more polar metabolites being the predominant species. The choice of matrix and analytical method should be guided by the specific research question, whether it is for pharmacokinetic modeling, impairment assessment, or monitoring of HHC use. The detailed experimental protocols provided herein serve as a foundation for developing and validating robust analytical methods for the comprehensive study of HHC and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 11-Hydroxy-HHC as a Biomarker for HHC Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids such as Hexahydrocannabinol (B1216694) (HHC) presents new challenges for clinical and forensic toxicology. Establishing reliable biomarkers is crucial for accurately monitoring HHC consumption. This guide provides a comparative analysis of 11-hydroxy-hexahydrocannabinol (11-OH-HHC) as a primary metabolite and biomarker for HHC intake, drawing parallels with the well-established role of 11-hydroxy-tetrahydrocannabinol (11-OH-THC) in detecting cannabis use.
Parallels in Metabolism: HHC and THC
The metabolism of HHC is analogous to that of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[1] Both compounds undergo extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes in the liver.[2] A key metabolic pathway for both THC and HHC is hydroxylation at the 11th carbon position, producing the active metabolites 11-OH-THC and 11-OH-HHC, respectively.[1][2]
Further oxidation of these hydroxylated metabolites leads to the formation of inactive carboxylic acid metabolites, 11-nor-9-carboxy-THC (THC-COOH) and 11-nor-9-carboxy-HHC (HHC-COOH), which are then conjugated with glucuronic acid for excretion in the urine.[1] The detection of these metabolites, particularly the hydroxylated forms, serves as a reliable indicator of recent consumption.
Analytical Detection of HHC and its Metabolites
The identification and quantification of HHC and its metabolites in biological samples are predominantly achieved through chromatographic techniques coupled with mass spectrometry.
Table 1: Comparison of Analytical Methods for HHC and Metabolite Detection
| Analytical Technique | Matrix | Target Analytes | Key Findings & Limitations |
| LC-MS/MS | Blood, Oral Fluid, Urine | 9(R)-HHC, 9(S)-HHC, 11-OH-HHC, HHC-COOH | High sensitivity and specificity for stereoisomer separation.[3] 11-nor-9(R)-HHC was the most abundant metabolite in blood, while 8(R)OH-9(R) HHC was most prevalent in urine.[3][4] |
| GC-MS | Urine | HHC, HHC metabolites | Allows for simultaneous detection of parent compound and metabolites after solid-phase extraction.[4] May have lower sensitivity and longer run times compared to LC-MS/MS.[4] |
| HPLC-HRMS/MS | Plasma, Urine | HHC, HHC glucuronides, hydroxylated HHC, carboxylated HHC | Non-targeted screening identified extensive glucuronidation of HHC and its Phase I metabolites. HHC itself was only found in plasma, not urine.[5] |
Experimental Protocol: LC-MS/MS for HHC Metabolite Quantification in Blood
This protocol provides a general framework based on methodologies described in the literature.[3][6][7]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of whole blood, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., d3-HHC, d3-11-OH-HHC).
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Maintain a flow rate of 0.3 mL/min.
-
Injection Volume: Inject 5 µL of the reconstituted sample.
3. Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and internal standard.
Pharmacokinetics of 11-OH-HHC
The route of administration significantly influences the pharmacokinetic profile of HHC and its metabolites.[6] A study investigating oral and inhalative HHC consumption found that the parent compounds (9R)-HHC and (9S)-HHC, along with 11-hydroxy-HHC and HHC-carboxylic acid, could be detected in serum, urine, and saliva.[6]
Table 2: Pharmacokinetic Comparison of HHC Administration Routes
| Parameter | Oral Administration (25 mg) | Inhalative Administration (3 puffs) |
| Time to Max Concentration (Tmax) | Generally slower for parent HHC and metabolites | Faster for parent HHC and metabolites |
| Maximum Concentration (Cmax) | Lower for parent HHC, potentially higher for metabolites due to first-pass metabolism | Higher for parent HHC, variable for metabolites |
| Detection Window | Potentially longer due to slower absorption and elimination | May be shorter for parent HHC |
| Key Metabolites Detected | (9R)/(9S)-HHC, 11-hydroxy-HHC, (9R)/(9S)-HHC carboxylic acid | (9R)/(9S)-HHC, 11-hydroxy-HHC, (9R)/(9S)-HHC carboxylic acid |
Data summarized from a preliminary pharmacokinetic study.[6]
11-OH-HHC vs. 11-OH-THC as Biomarkers
The validation of 11-OH-THC as a reliable biomarker for recent cannabis use provides a strong foundation for establishing 11-OH-HHC as a corresponding marker for HHC consumption.[8][9][10]
Table 3: Comparative Validation of 11-OH-HHC and 11-OH-THC as Biomarkers
| Feature | 11-OH-HHC | 11-OH-THC |
| Parent Compound | Hexahydrocannabinol (HHC) | Tetrahydrocannabinol (THC) |
| Metabolic Pathway | Phase I hydroxylation | Phase I hydroxylation |
| Pharmacological Activity | Active metabolite | Active metabolite |
| Indicator of | Recent HHC consumption | Recent THC consumption |
| Detection in Biological Matrices | Blood, Urine, Saliva | Blood, Urine, Hair, Saliva |
| Analytical Methods | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS |
| Current Status | Emerging biomarker, research ongoing | Well-established biomarker |
Conclusion
The available scientific evidence strongly supports the validation of 11-hydroxy-HHC as a primary biomarker for HHC consumption. Its metabolic pathway is analogous to that of THC, leading to the formation of a pharmacologically active hydroxylated metabolite that can be reliably detected in various biological matrices using established analytical techniques. Further research is warranted to establish standardized cutoff concentrations and to fully characterize the pharmacokinetic profile of 11-OH-HHC across diverse populations and consumption patterns. The continued development of robust analytical methods will be essential for the accurate interpretation of HHC consumption in clinical and forensic settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proof of active cannabis use comparing 11-hydroxy-∆9-tetrahydrocannabinol with 11-nor-9-carboxy-tetrahydrocannabinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11-Hydroxy Delta-9 THC | Rupa Health [rupahealth.com]
- 10. Δ9-tetrahydrocannabinol and 11-hydroxy-Δ9-tetrahydrocannabinol as markers of cannabis use in urinary drug testing | RTI [rti.org]
A Comparative Guide to Differentiating 11-hydroxy-HHC from other THC Metabolites
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of cannabinoid metabolites are paramount for pharmacokinetic studies, forensic toxicology, and the development of therapeutic agents. This guide provides a comprehensive comparison of 11-hydroxy-hexahydrocannabinol (11-hydroxy-HHC) and other key Δ⁹-tetrahydrocannabinol (THC) metabolites, with a focus on analytical methodologies and supporting experimental data.
The emergence of semi-synthetic cannabinoids like hexahydrocannabinol (B1216694) (HHC) presents a challenge to analytical laboratories due to its structural similarity to THC and the overlapping metabolic pathways.[1] Recent studies have revealed that 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH) can be minor phase I metabolites of Δ⁹-THC, making unambiguous identification crucial for distinguishing between HHC and THC consumption.[2][3][4]
Metabolic Pathways of THC and HHC
THC is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4) to the psychoactive metabolite 11-hydroxy-THC (11-OH-THC), which is further oxidized to the inactive 11-nor-9-carboxy-THC (THC-COOH).[5] Similarly, HHC undergoes metabolism to form 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[1] However, HHC metabolism also results in other metabolites, such as 8-hydroxy-HHC and various side-chain hydroxylated forms.[6] The shared metabolic products necessitate advanced analytical techniques for accurate differentiation.
Quantitative Data for Metabolite Differentiation
The primary analytical technique for the unambiguous identification and quantification of these metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize key quantitative parameters from validated methods.
Table 1: Limits of Detection (LOD) and Quantification (LLOQ) for THC, HHC, and their Metabolites
| Analyte | Matrix | LOD (ng/mL) | LLOQ (ng/mL) | Reference |
| Δ⁹-THC | Whole Blood | 0.2 | 0.5 | [7] |
| 11-OH-THC | Whole Blood | 0.5 | 0.5 | [7] |
| THC-COOH | Whole Blood | 0.5 | 1.06 | [3] |
| HHC (9R and 9S) | Blood | - | 0.2 | [8] |
| 11-OH-9R-HHC | Blood | - | 0.2 | [8] |
| HHC-COOH (9R and 9S) | Blood | - | 2.0 | [8] |
| Non-carboxylated Analytes | Blood/Urine | 1 | - | [9][10] |
| Carboxylated Analytes | Blood/Urine | 5 | - | [9][10] |
Table 2: Calibration Ranges for THC, HHC, and their Metabolites
| Analyte(s) | Matrix | Calibration Range (ng/mL) | Reference |
| THC, 11-OH-THC, CBD, HHC | Plasma/Blood | 1.0 - 10 | [11] |
| THC-COOH | Plasma/Blood | 4.0 - 40 | [11] |
| Parent and Hydroxylated THC isomers and HHC stereoisomers | Blood/Urine | 1 - 50 | [9][10] |
| Carboxylated THC isomers | Blood/Urine | 5 - 250 | [9][10] |
Experimental Protocols
A robust analytical method is critical for the differentiation of these closely related compounds. Below is a representative experimental protocol based on published LC-MS/MS methods.[1][9][11]
1. Sample Preparation
-
Protein Precipitation: To 250 µL of plasma or whole blood, add 750 µL of acetonitrile. Vortex for 20 seconds and centrifuge for 5 minutes at 4000 x g.
-
Solid-Phase Extraction (SPE): Dilute the supernatant with 2 mL of 0.1 M aqueous acetic acid and apply to an appropriate SPE cartridge (e.g., Chromabond Drug II).
-
Equilibrate the cartridge with 2 mL of methanol (B129727) and 2 mL of water.
-
After sample application, wash the cartridge twice with 3 mL of water.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol/ethyl acetate).
-
-
Enzymatic Hydrolysis (for urine samples): To cleave glucuronide conjugates, incubate the sample with β-glucuronidase (e.g., for 60 minutes at 37°C).[12]
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Sciex 3200 QTRAP).
-
Chromatographic Column: A column capable of separating isomers is crucial. Examples include:
-
Kinetex biphenyl (B1667301) (2.6 µm, 100 Å, 100 × 2.1 mm)[1]
-
Agilent Infinity Lab Poroshell 120 PFP (2.7 µm, 100 x 4.6 mm)[9]
-
Reversed-phase C18 column[11]
-
-
Mobile Phase:
-
A: 0.1% formic acid in deionized water
-
B: 0.05% formic acid in methanol
-
-
Gradient Elution: A linear gradient is employed to achieve separation. For example, starting at 10% B, increasing to 74% B over 8 minutes, then to 80% B, and finally to 84% B.[9]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode. Two precursor-product ion transitions should be monitored for each analyte for confident identification.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for differentiating 11-hydroxy-HHC from other THC metabolites in a given sample.
The differentiation of 11-hydroxy-HHC from other THC metabolites is a complex analytical task due to their structural similarities and overlapping metabolic pathways. The presence of 11-OH-HHC and HHC-COOH as minor metabolites of THC underscores the importance of highly selective and sensitive analytical methods.[3][4] Liquid chromatography-tandem mass spectrometry, with optimized chromatographic separation and specific MRM transitions, stands as the gold standard for unambiguous identification and quantification. Adherence to validated experimental protocols is essential for generating reliable data for research, clinical, and forensic applications.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Biological Activities of 11-Hydroxy-9(S)-HHC and Delta-9-THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) and delta-9-tetrahydrocannabinol (Δ⁹-THC). The information presented is based on available experimental data and is intended to inform research and drug development efforts in the field of cannabinoid pharmacology.
Introduction
Delta-9-tetrahydrocannabinol (Δ⁹-THC) is the primary psychoactive constituent of Cannabis sativa and has been the subject of extensive scientific investigation. Its metabolic and synthetic derivatives, such as hexahydrocannabinol (B1216694) (HHC) and its metabolites, are gaining interest for their unique chemical properties and potential therapeutic applications. HHC is a hydrogenated derivative of THC, exhibiting greater chemical stability. The hydrogenation of the double bond in the cyclohexene (B86901) ring of THC results in the formation of two epimers at the C9 position: 9(R)-HHC and 9(S)-HHC. The stereochemistry at this position has been shown to be a critical determinant of biological activity.
Upon administration, both Δ⁹-THC and HHC are metabolized in the liver by cytochrome P450 enzymes to their active 11-hydroxy metabolites. For Δ⁹-THC, this results in 11-hydroxy-Δ⁹-THC, a potent psychoactive compound. Similarly, HHC is metabolized to 11-hydroxy-HHC. This guide focuses specifically on the 9(S) epimer of 11-hydroxy-HHC and its biological activity in comparison to the well-characterized Δ⁹-THC.
Data Presentation: A Comparative Overview
Quantitative data for the biological activity of 11-hydroxy-9(S)-HHC is limited in the current scientific literature. However, by examining the data for its parent compound, 9(S)-HHC, and qualitative descriptions of the metabolite's activity, a comparative assessment can be made. The following tables summarize the available quantitative data for the parent compounds and provide a qualitative comparison for the 11-hydroxy metabolites.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Parent Compounds
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| Delta-9-THC | 15 ± 4.4[1] | 9.1 ± 3.6[1] |
| 9(R)-HHC | 15 ± 0.8[1] | 13 ± 0.4[1] |
| 9(S)-HHC | 176 ± 3.3[1] | 105 ± 26[1] |
Table 2: Cannabinoid Receptor Functional Activity (EC50) of Parent Compounds
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| Delta-9-THC | 3.9 ± 0.5[1] | 2.5 ± 0.7[1] |
| 9(R)-HHC | 3.4 ± 1.5[1] | 6.2 ± 2.1[1] |
| 9(S)-HHC | 57 ± 19[1] | 55 ± 10[1] |
Table 3: Qualitative Comparison of the Biological Activity of 11-Hydroxy Metabolites
| Feature | 11-Hydroxy-Delta-9-THC | 11-Hydroxy-9(S)-HHC |
| Receptor Binding Affinity | High affinity for CB1 and CB2 receptors. | Significantly less active than the 11-hydroxy-9(R)-HHC epimer[2]. Quantitative data is not readily available. |
| Functional Activity | Potent partial agonist at CB1 and CB2 receptors. | Significantly less active[2]. Quantitative data is not readily available. |
| In Vivo Psychoactivity | A major contributor to the psychoactive effects of cannabis. | Induces generalization to Δ⁹-THC in drug discrimination tests in rats and pigeons, indicating some cannabimimetic activity[3]. |
Signaling Pathways and Experimental Workflows
The biological effects of cannabinoids are primarily mediated through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the metabolic pathway of HHC and the general workflow for assessing cannabinoid activity.
Figure 1. Metabolic activation of HHC.
Figure 2. Cannabinoid activity assessment workflow.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 11-hydroxy-9(S)-HHC are not widely available. However, the following sections describe the general methodologies used for key experiments in cannabinoid research.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
1. Materials:
- Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
- Radioligand (e.g., [³H]CP-55,940).
- Test compound (e.g., 11-hydroxy-9(S)-HHC).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2).
- Glass fiber filters.
- Scintillation fluid and counter.
2. Procedure:
- A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.
- A parallel set of reactions is prepared with the non-specific binding control instead of the test compound.
- The mixtures are incubated to allow for binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Functional Assay
This assay measures the functional activity (EC₅₀ and Emax) of a compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of CB1 and CB2 receptor activation.
1. Materials:
- Cells expressing human CB1 or CB2 receptors.
- Forskolin (an adenylyl cyclase activator).
- Test compound (e.g., 11-hydroxy-9(S)-HHC).
- cAMP assay kit (e.g., ELISA-based).
2. Procedure:
- Cells are pre-incubated with varying concentrations of the test compound.
- Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
- The cells are incubated for a defined period.
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is measured using a competitive immunoassay.
3. Data Analysis:
- A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.
- The EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound) are determined from this curve.
Discussion and Conclusion
The available evidence strongly suggests that 11-hydroxy-9(S)-HHC exhibits significantly lower biological activity compared to Δ⁹-THC. This is consistent with the pharmacological profile of its parent compound, 9(S)-HHC, which demonstrates markedly reduced affinity and functional potency at both CB1 and CB2 receptors in comparison to the 9(R)-HHC epimer and Δ⁹-THC[1].
While quantitative data for 11-hydroxy-9(S)-HHC is currently lacking, the qualitative statement that it is "significantly less active" than its 9(R) counterpart provides a clear indication of its attenuated cannabimimetic properties[2]. The in vivo data from drug discrimination studies, which show that 11-hydroxy-9(S)-HHC can generalize to the Δ⁹-THC cue, suggests that it is not completely devoid of activity and may contribute to the overall pharmacological profile of HHC, albeit to a much lesser extent than the 11-hydroxy-9(R)-HHC metabolite[3].
For researchers and drug development professionals, these findings highlight the critical importance of stereochemistry in the design and evaluation of cannabinoid-based therapeutics. The significant difference in activity between the 9(S) and 9(R) epimers of both HHC and its 11-hydroxy metabolite underscores the need for stereospecific synthesis and characterization of these compounds. Further research is warranted to obtain quantitative pharmacological data for 11-hydroxy-9(S)-HHC to fully elucidate its biological activity and potential therapeutic relevance.
References
Safety Operating Guide
Proper Disposal Procedures for 11-hydroxy-9(S)-Hexahydrocannabinol
Disclaimer: Specific disposal protocols for 11-hydroxy-9(S)-Hexahydrocannabinol (11-OH-HHC) are not explicitly detailed in publicly available regulatory or safety literature. The following guidance is based on established best practices for the handling and disposal of potent psychoactive compounds, synthetic cannabinoids, and substances regulated under federal and state controlled substance laws. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations.
The legal status of hexahydrocannabinol (B1216694) (HHC) and its derivatives can be complex and may fall into a legal gray area or be explicitly regulated in various jurisdictions.[1][2] Therefore, treating it as a controlled substance for disposal purposes is the most prudent approach to ensure compliance and safety. The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal, meaning they cannot be transformed back into a usable form.[3][4]
Immediate Safety and Operational Plan
A thorough risk assessment should be conducted before handling or disposing of 11-OH-HHC. This compound is a metabolite of HHC and is expected to be psychoactive.[5][6]
1. Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves should be worn to prevent dermal absorption.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator may be necessary.
2. Waste Segregation and Labeling:
-
Primary Container: All waste containing 11-OH-HHC (e.g., unused compound, contaminated labware, PPE) should be placed in a clearly labeled, sealed, and leak-proof primary container.
-
Labeling: The container must be labeled with the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.
-
Secondary Containment: The primary container should be stored in a designated, secure area with secondary containment to prevent release in case of a spill.
Step-by-Step Disposal Protocol
The primary goal of disposal is to render the 11-OH-HHC "non-retrievable" in compliance with DEA regulations.[3][4]
Step 1: Consultation and Documentation
-
Consult your institution's EHS department to understand the specific approved procedures and documentation requirements.
-
Initiate a disposal log. For controlled substances, DEA regulations often require that two authorized employees witness and document the entire destruction process.[3]
Step 2: Choose an Approved Disposal Method There are two primary pathways for the disposal of research quantities of controlled substances:
-
Method A: Third-Party Licensed Waste Disposal (Recommended)
-
Package the segregated and labeled waste according to the specifications provided by your institution's contracted hazardous waste disposal vendor. This vendor must be registered with the DEA to handle and transport controlled substances.
-
Arrange for pickup by the licensed vendor.
-
Complete all required documentation, including transfer manifests and the internal disposal log. The vendor will typically provide proof of destruction.
-
-
Method B: On-Site Chemical Deactivation (Requires Institutional Approval and Validation) This method should only be performed if explicitly permitted by your institution and state regulations, and after a validated protocol has been established.
-
Select a Deactivation Reagent: A common method for deactivating cannabinoids is through oxidation. A solution of potassium permanganate (B83412) (KMnO₄) or a similar strong oxidizing agent can be used. Another potential method involves treatment with a strong acid or base to hydrolyze or rearrange the molecule.
-
Perform Deactivation: In a fume hood, carefully add the deactivation solution to the 11-OH-HHC waste. The mixture should be stirred for a sufficient period to ensure complete destruction. The efficacy of this procedure must be validated by analytical methods (e.g., HPLC, GC-MS) to confirm that no detectable 11-OH-HHC remains.
-
Neutralization and Disposal: After confirming destruction, neutralize the resulting solution as required. For example, excess potassium permanganate can be quenched with sodium bisulfite. The final, neutralized waste may then be disposed of as regular chemical waste through your EHS program.
-
Documentation: Record every step of the process, including the reagents used, reaction time, validation results, and the signatures of the two witnessing employees, in the disposal log.[3]
-
Step 3: Final Disposal of Containers
-
Once the contents are destroyed or transferred, the empty container must also be disposed of according to regulations. Some methods require rinsing the container with a solvent, with the rinsate being treated as hazardous waste.
Data Summary: Disposal Methods
| Method | Description | Key Regulatory Requirements | Pros | Cons |
| Third-Party Disposal | Transfer of waste to a DEA-registered hazardous waste contractor for incineration or other terminal destruction. | Adherence to 21 CFR Part 1317; Proper manifests; Secure transfer.[4] | Safest and most compliant method; Shifts liability for final destruction. | Higher cost; Requires coordination with a licensed vendor. |
| On-Site Chemical Deactivation | Use of chemical reagents (e.g., strong oxidizers) to degrade the compound into non-retrievable forms. | Must be rendered "non-retrievable"; Compliance with all federal, state, and local laws; Witnessing and detailed record-keeping.[3][4][7] | Lower direct cost; Immediate destruction. | Requires institutional approval and protocol validation; Higher risk of personnel exposure; Potential for incomplete reactions. |
Methodology for Rendering Non-Retrievable
While a specific, validated protocol for 11-OH-HHC is not available, the principles are based on the chemical degradation of similar cannabinoids.
Principle of Oxidative Degradation: The structure of 11-OH-HHC, like other cannabinoids, contains several sites susceptible to oxidation. The addition of a strong oxidizing agent such as potassium permanganate in an acidic or basic solution will cleave aromatic rings and hydroxyl groups, breaking the molecule into smaller, non-psychoactive fragments.
-
Hypothetical Protocol Outline:
-
Dissolve the 11-OH-HHC waste in a suitable organic solvent (e.g., ethanol).
-
In a fume hood and behind a safety shield, slowly add an aqueous solution of potassium permanganate.
-
Allow the reaction to proceed with stirring for a set time (e.g., 24 hours) at a controlled temperature.
-
Take an aliquot for analytical testing (e.g., LC-MS) to confirm the absence of the parent compound.
-
Once destruction is confirmed, quench the reaction and neutralize the solution before disposal via the chemical waste stream.
-
Note: This is a theoretical outline and must be fully validated for safety and efficacy before implementation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for 11-OH-HHC.
References
- 1. kratomit.eu [kratomit.eu]
- 2. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. danielshealth.com [danielshealth.com]
- 4. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 5. Psychoactive effects to be expected following consumption of products containing hexahydrocannabinol (HHC) - BfR [bfr.bund.de]
- 6. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Md. Code Regs. 10.19.03.16 - Controlled Substance Disposal | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 11-hydroxy-9(S)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 11-hydroxy-9(S)-Hexahydrocannabinol, a psychoactive metabolite of tetrahydrocannabinol (THC) and hexahydrocannabinol (B1216694) (HHC).[1][2] Due to its regulatory status as a Schedule I compound in the United States, all procedures must be conducted in compliance with applicable laws and institutional policies.[2]
Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the related compound (±)-9α-hydroxy Hexahydrocannabinol indicates that it is not classified as a hazardous substance.[3] However, given its psychoactive nature and structural similarity to other cannabinoids, prudent safety measures are essential. Potential health effects are expected to be similar to THC, which can include anxiety, dizziness, impaired coordination, and memory loss.[4][5]
Emergency Contact Information: In case of exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and consult the relevant emergency protocols.
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate PPE for specific laboratory procedures. The following table summarizes recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use Case |
| Hand Protection | Nitrile gloves | Chemical-resistant and disposable to prevent skin contact and cross-contamination.[6] |
| Eye and Face Protection | Safety glasses or goggles | Protects against splashes of solutions containing the compound. A face shield may be necessary for larger quantities or when there is a significant splash risk.[7][8] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[6] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound or when aerosolization is possible to prevent inhalation.[8][9] |
Operational Handling Plan
1. Engineering Controls:
-
Work in a well-ventilated area.
-
A chemical fume hood is recommended when handling stock solutions or the pure compound to minimize inhalation exposure.
2. Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with a solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to avoid inhaling airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Storage: Store this compound in a securely sealed, clearly labeled container. It should be stored at -20°C for long-term stability.[10] The storage location must be a secure, locked cabinet or safe, compliant with regulations for Schedule I substances.
-
Transport: When moving the compound within the laboratory or to other facilities, use secondary containment to prevent spills.
Disposal Plan
The disposal of psychoactive compounds is subject to strict regulations. Consult your institution's EHS department for specific disposal procedures.
Waste Streams and Disposal Methods:
| Waste Type | Disposal Method |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Unused or Expired Compound | Contact your institution's hazardous waste management service for collection and disposal.[11][12] Do not dispose of down the drain or in regular trash. |
| Contaminated Solvents | Collect in a designated, labeled hazardous waste container for chemical waste. |
| Spill Cleanup Materials | Absorbent materials used for spills should be placed in a sealed bag and disposed of as hazardous waste.[11] |
Decontamination:
-
For minor spills, use an appropriate absorbent material.
-
Clean the affected area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleaning materials should be disposed of as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for working with this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. health.clevelandclinic.org [health.clevelandclinic.org]
- 5. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 6. marijuanapackaging.com [marijuanapackaging.com]
- 7. growshieldppe.com [growshieldppe.com]
- 8. stauffersafety.com [stauffersafety.com]
- 9. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 10. caymanchem.com [caymanchem.com]
- 11. research-compliance.umich.edu [research-compliance.umich.edu]
- 12. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
